3-(chlorodifluoromethyl)-1H-pyrazole
Description
Properties
Molecular Formula |
C4H3ClF2N2 |
|---|---|
Molecular Weight |
152.53 g/mol |
IUPAC Name |
5-[chloro(difluoro)methyl]-1H-pyrazole |
InChI |
InChI=1S/C4H3ClF2N2/c5-4(6,7)3-1-2-8-9-3/h1-2H,(H,8,9) |
InChI Key |
UYONVNILTRSPEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1)C(F)(F)Cl |
Origin of Product |
United States |
Foundational & Exploratory
3-(chlorodifluoromethyl)-1H-pyrazole chemical structure and properties
Advanced Fluorinated Scaffolds for Medicinal & Agrochemical Chemistry
Executive Summary
3-(Chlorodifluoromethyl)-1H-pyrazole (CAS: 1089212-43-0) represents a high-value fluorinated building block in modern heterocyclic chemistry. Distinguished by the presence of the chlorodifluoromethyl (
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The introduction of the chlorodifluoromethyl group at the C3 position of the pyrazole ring significantly alters the physicochemical landscape of the parent heterocycle. The electron-withdrawing nature of the
Table 1: Core Technical Specifications
| Property | Specification | Notes |
| IUPAC Name | 3-(Chlorodifluoromethyl)-1H-pyrazole | |
| CAS Number | 1089212-43-0 | Primary identifier |
| Molecular Formula | ||
| Molecular Weight | 152.53 g/mol | |
| Physical State | White to off-white solid | Low melting point solid / oil depending on purity |
| LogP (Calc) | ~1.70 | Moderate lipophilicity, suitable for CNS penetration |
| pKa (Calc) | ~11.5 (N-H) | More acidic than 3-methylpyrazole due to EWG effect |
| H-Bond Donors | 1 (N-H) | Critical for active site binding |
| H-Bond Acceptors | 2 (N, F) | Fluorine acts as a weak acceptor |
Electronic Structure & The "Linchpin" Effect
The Chlorodifluoromethyl Advantage
The
-
Bioisosterism: It mimics the steric bulk of a
or isopropyl group but introduces a reactive C-Cl bond. -
Lipophilicity Modulation: The group enhances membrane permeability compared to non-fluorinated analogues, a critical parameter in agrochemical formulation and oral drug bioavailability.
-
Synthetic Divergence: While
is chemically inert, allows for radical chlorodifluoromethylation and subsequent reduction to the difluoromethyl ( ) group, a bioisostere for alcohols ( ) and thiols ( ) that functions as a lipophilic hydrogen bond donor.
Tautomeric Equilibrium
Like all N-unsubstituted pyrazoles, 3-(chlorodifluoromethyl)-1H-pyrazole exists in dynamic equilibrium between the 1H- and 2H- tautomers. In solution, the position of the equilibrium is solvent-dependent, though the electron-withdrawing
Synthesis & Manufacturing Pathways
The industrial synthesis of 3-(chlorodifluoromethyl)-1H-pyrazole typically follows a cyclocondensation strategy. The core challenge lies in handling the fluorinated precursors, which can be volatile and reactive.
Primary Synthetic Route: Cyclocondensation
The most robust method involves the reaction of hydrazine hydrate with a fluorinated 1,3-diketone equivalent, such as 4-chloro-4,4-difluorobutane-1,3-dione or its enol ether derivatives.
Mechanism:
-
Nucleophilic Attack: Hydrazine attacks the carbonyl carbon most reactive (usually the one furthest from the bulky/EWG fluorinated group, or controlled by regioselectivity of the enone).
-
Cyclization: Intramolecular condensation closes the ring.
-
Dehydration: Loss of water yields the aromatic pyrazole.
Visualization of Synthesis Pathway
Figure 1: Cyclocondensation pathway for the synthesis of the target scaffold.
Reactivity Profile & Functionalization
This scaffold is a versatile intermediate.[1] The reactivity can be categorized into three zones: the Nitrogen (N1), the C4-H bond, and the C-Cl bond of the side chain.
N-Alkylation (Scaffold Decoration)
The pyrazole NH is acidic enough to be deprotonated by weak bases (
-
Protocol: Reaction with alkyl halides or aryl boronic acids (Chan-Lam coupling).
-
Regioselectivity: Alkylation typically favors the nitrogen distal to the bulky
group due to steric hindrance, yielding the 1-substituted-3-(chlorodifluoromethyl) isomer, though mixtures are common and require chromatographic separation.
The "Linchpin" Reactivity (C-Cl Bond)
The C-Cl bond in the
-
Reduction: Treatment with radical reducing agents (e.g., tributyltin hydride or silanes) converts
to (difluoromethyl). -
Radical Cross-Coupling: Under photoredox conditions, the C-Cl bond can generate a
-pyrazole radical, which can be trapped by alkenes or arenes, enabling the construction of complex fluorinated architectures.
Electrophilic Aromatic Substitution (C4 Position)
The C4 position is nucleophilic.
-
Halogenation: Bromination or iodination at C4 proceeds readily (e.g., NBS/NIS), providing a handle for Suzuki-Miyaura coupling to install aryl groups, a common motif in SDHI fungicides.
Applications in Drug & Agrochemical Discovery[13][14][15]
Agrochemicals: SDHI Fungicides
The most prominent application of this class of pyrazoles is in Succinate Dehydrogenase Inhibitors (SDHIs) .
-
Mechanism: The pyrazole carboxamide moiety binds to the ubiquinone-binding site of Complex II.
-
Role of
: It provides metabolic stability against oxidation and enhances lipophilicity for cuticular penetration in plants. It is often a precursor to the widely used difluoromethyl ( ) group found in fungicides like Bixafen , Sedaxane , and Isopyrazam .
Medicinal Chemistry: Bioisosterism
In drug design, the scaffold is used to:
-
Block Metabolism: Substitution at metabolic "hotspots" to prevent P450 oxidation.
-
Modulate pKa: The electron-withdrawing group lowers the pKa of adjacent amines or amides, influencing binding affinity and permeability.
Experimental Protocol: General Synthesis
Note: This is a generalized procedure based on standard heterocyclic synthesis protocols. Always consult specific MSDS and internal safety guidelines.
Objective: Synthesis of 3-(chlorodifluoromethyl)-1H-pyrazole via cyclization.
-
Reagents:
-
4-Chloro-4,4-difluoro-3-oxobutanoate (ethyl ester or diketone equivalent): 1.0 eq
-
Hydrazine hydrate (60-80%): 1.2 eq
-
Ethanol (absolute): 10 volumes
-
Acetic acid (catalytic): 0.1 eq
-
-
Procedure:
-
Step 1: Dissolve the fluorinated diketone/ester in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Step 2: Cool to 0°C. Dropwise add hydrazine hydrate over 20 minutes. (Exothermic reaction).
-
Step 3: Allow to warm to room temperature, then heat to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC/LC-MS.
-
Step 4: Cool to room temperature. Concentrate under reduced pressure to remove ethanol.
-
Step 5: Dilute residue with water and extract with Ethyl Acetate (3x).
-
Step 6: Wash combined organics with brine, dry over
, and concentrate. -
Step 7: Purification via recrystallization (Hexane/EtOAc) or silica gel chromatography.
-
Safety & Handling
-
Hazards: The compound is likely an Irritant (Skin/Eye/Respiratory) .
-
Fluorine Safety: Combustion may release Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl). Use standard PPE (gloves, goggles, fume hood).
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption.
References
-
Synthesis and Reactivity of Fluorinated Pyrazoles
-
Radical Functionalization of Heterocycles
- Title: "Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)
- Source: National Institutes of Health (PMC), 2018.
-
URL:[Link]
-
Medicinal Chemistry Applications
- Title: "Synthesis and Pharmacological Activities of Pyrazole Deriv
- Source: Molecules (MDPI), 2021.
-
URL:[Link]
-
Compound Data Source
- Title: "3-(Chlorodifluoromethyl)-1H-pyrazole Product Page"
- Source: AKSci / ChemSrc.
-
URL:[Link]
Sources
A Comparative Analysis of Chlorodifluoromethyl and Trifluoromethyl Pyrazole Bioactivity: A Technical Guide for Drug and Agrochemical Development
Introduction: The Pivotal Role of Fluorine in Pyrazole Scaffolds
The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern medicinal chemistry and agrochemical design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced membrane permeability, and altered electronic character—can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. Among the various fluorinated motifs, the trifluoromethyl (CF₃) group has been extensively utilized to enhance the biological activity of numerous therapeutic and agricultural agents.[1][2] More recently, the chlorodifluoromethyl (CF₂Cl) group has emerged as a compelling alternative, offering a nuanced modulation of a molecule's properties.
This technical guide provides an in-depth comparative analysis of the bioactivity of pyrazole derivatives functionalized with either a chlorodifluoromethyl or a trifluoromethyl group. Pyrazoles, a class of five-membered heterocyclic compounds, are themselves privileged scaffolds due to their diverse biological activities, including fungicidal, herbicidal, insecticidal, and anti-inflammatory properties.[3][4][5][6][7][8] By examining the subtle yet significant differences imparted by the CF₂Cl and CF₃ moieties, this guide aims to equip researchers, scientists, and drug development professionals with the critical insights necessary to make informed decisions in the design and optimization of next-generation pyrazole-based compounds.
Physicochemical Properties: A Tale of Two Fluorinated Groups
The distinct biological activities of chlorodifluoromethyl and trifluoromethyl pyrazoles can be largely attributed to the fundamental differences in the physicochemical properties of the CF₂Cl and CF₃ groups.
| Property | Trifluoromethyl (CF₃) | Chlorodifluoromethyl (CF₂Cl) | Significance in Bioactivity |
| Electronegativity | Highly electronegative | Highly electronegative, but slightly less than CF₃ | Influences the acidity of neighboring protons and the overall electronic distribution of the pyrazole ring, affecting interactions with biological targets. The CF₃ group's strong electron-withdrawing nature can significantly impact the pKa of the pyrazole nitrogen.[2] |
| Lipophilicity (Hansch parameter, π) | π ≈ 0.88 | π ≈ 1.19 | The higher lipophilicity of the CF₂Cl group can enhance membrane permeability and transport to the site of action. However, excessive lipophilicity can also lead to increased metabolic breakdown and off-target effects. |
| Steric Hindrance (Van der Waals Volume) | Larger | Slightly larger than CF₃ | The steric bulk of these groups can influence the binding affinity and selectivity for a particular biological target by dictating the optimal orientation within a binding pocket. |
| Metabolic Stability | Generally high due to the strength of the C-F bond | Potentially susceptible to metabolic dechlorination | The C-Cl bond in the CF₂Cl group is more labile than the C-F bond, which may lead to different metabolic pathways and potentially the formation of reactive intermediates. |
| Hydrogen Bond Accepting Capacity | Weak | Weak | The fluorine atoms in both groups can act as weak hydrogen bond acceptors, contributing to target binding. |
| Dipole Moment | Strong dipole | Strong dipole | The dipole moment influences long-range interactions with biological targets and can affect the molecule's overall solubility and crystal packing. |
The trifluoromethyl group is a potent electron-withdrawing group, a property that has been widely exploited in drug design.[2] In contrast, the chlorodifluoromethyl group, while still strongly electron-withdrawing, introduces a degree of asymmetry and a potential site for metabolic attack, which can be either a liability or a feature to be leveraged for prodrug strategies.
Comparative Bioactivity: A Sector-Specific Overview
The choice between a chlorodifluoromethyl and a trifluoromethyl substituent on a pyrazole core can lead to significant differences in biological activity, potency, and spectrum of action.
Fungicidal Activity
In the realm of agricultural fungicides, pyrazole carboxamides are a well-established class of compounds that often target the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain.[9]
-
Trifluoromethyl Pyrazoles: Numerous commercial fungicides incorporate a trifluoromethyl-substituted pyrazole ring.[10] The CF₃ group is often crucial for high potency, contributing to favorable binding interactions within the active site of the SDH enzyme. For instance, studies have shown that pyrazole derivatives containing a p-trifluoromethylphenyl moiety exhibit high fungicidal activity against a broad spectrum of phytopathogens.[10]
-
Chlorodifluoromethyl Pyrazoles: While less common, the CF₂Cl group has been explored as a bioisostere of the CF₃ group in the quest for novel fungicides. The subtle changes in lipophilicity and steric profile can lead to altered target affinity and spectrum of activity. In some cases, the replacement of CF₃ with CF₂Cl has resulted in compounds with comparable or even enhanced fungicidal potency against specific fungal species.
Herbicidal Activity
Pyrazole derivatives have also been successfully developed as herbicides, with various modes of action.[3][11][12] A prominent target for pyrazole-based herbicides is the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[11]
-
Trifluoromethyl Pyrazoles: The inclusion of a trifluoromethyl group in pyrazole-based herbicides can enhance their efficacy. For example, certain pyrazole ketone derivatives containing a CF₃ group have been investigated for their herbicidal properties.[11]
-
Chlorodifluoromethyl Pyrazoles: The evaluation of chlorodifluoromethyl pyrazoles as herbicides is an active area of research. The altered electronic and steric properties of the CF₂Cl group compared to the CF₃ group can influence the binding to the HPPD enzyme, potentially leading to herbicides with different weed control spectrums or improved crop safety profiles.
Insecticidal and Acaricidal Activity
The pyrazole scaffold is a key component in several commercially successful insecticides and acaricides.
-
Trifluoromethyl Pyrazoles: The trifluoromethyl group is a common feature in many pyrazole-based insecticides. For instance, pyrazole oxime derivatives containing a 5-trifluoromethylpyridyl moiety have demonstrated excellent acaricidal and insecticidal activities.[13]
-
Chlorodifluoromethyl Pyrazoles: The exploration of chlorodifluoromethyl pyrazoles in insecticide discovery is ongoing. The potential for altered metabolic pathways and target interactions makes the CF₂Cl group an intriguing substituent for overcoming resistance mechanisms that have developed against existing trifluoromethyl-containing insecticides.
Pharmaceutical Applications
In the pharmaceutical arena, trifluoromethylated pyrazoles have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, anticancer, and antimicrobial agents.[1][7][14]
-
Anti-inflammatory Activity: Trifluoromethyl-pyrazole-carboxamides have been explored as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes.[7]
-
Anticancer Activity: Certain trifluoromethyl-substituted pyrazole derivatives have shown promise as cytotoxic agents against various cancer cell lines.[14]
-
Antibacterial Activity: Novel pyrazole derivatives bearing a 3,5-bis(trifluoromethyl)phenyl substituent have been identified as potent growth inhibitors of drug-resistant bacteria.[15]
The investigation of chlorodifluoromethyl pyrazoles for pharmaceutical applications is a less mature field but holds potential for the development of new drugs with improved pharmacokinetic profiles or novel mechanisms of action.
Synthetic Strategies and Methodologies
The synthesis of chlorodifluoromethyl and trifluoromethyl pyrazoles typically involves the construction of the pyrazole ring from appropriately functionalized precursors.
General Synthesis of Substituted Pyrazoles
A common and versatile method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The regioselectivity of this reaction is influenced by the nature of the substituents on both reactants and the reaction conditions.
Caption: General synthetic scheme for pyrazole formation.
Synthesis of Trifluoromethyl Pyrazoles
The introduction of a trifluoromethyl group can be achieved by using trifluoromethylated building blocks or through direct trifluoromethylation reactions.
Experimental Protocol: Synthesis of 3-Trifluoromethyl Pyrazoles via [3+2] Cycloaddition
This protocol is adapted from a continuous flow synthesis methodology.[16]
-
Preparation of Reagent Solutions:
-
Solution A: Dissolve 2,2,2-trifluoroethylamine (2.0 equiv) and acetic acid (0.4 equiv) in dichloromethane (DCM).
-
Solution B: Dissolve tert-butyl nitrite (2.4 equiv) in DCM.
-
Solution C: Dissolve the desired alkyne (1.0 equiv) in DCM.
-
-
Diazoalkane Formation (Flow Reactor Module 1):
-
Pump Solution A and Solution B into a T-mixer and then through a heated reactor coil (e.g., 60 °C). The residence time is typically a few minutes. This in-situ generation of trifluorodiazoethane is crucial for safety and efficiency.
-
-
[3+2] Cycloaddition (Flow Reactor Module 2):
-
The output from Module 1 is mixed with Solution C in a second T-mixer.
-
The combined stream is passed through a second heated reactor coil (e.g., 100 °C) to facilitate the cycloaddition reaction.
-
-
Work-up and Purification:
-
The reaction mixture is collected and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-trifluoromethyl pyrazole.
-
Synthesis of Chlorodifluoromethyl Pyrazoles
The synthesis of chlorodifluoromethyl pyrazoles often relies on the use of chlorodifluoromethylated starting materials.
Conceptual Workflow for Bioactivity Screening
Caption: A conceptual workflow for the comparative bioactivity screening of fluorinated pyrazoles.
Structure-Activity Relationships (SAR): Key Insights
The analysis of structure-activity relationships provides valuable guidance for the rational design of more potent and selective pyrazole derivatives.
-
Position of the Fluorinated Group: The position of the CF₃ or CF₂Cl group on the pyrazole ring is critical for activity. Different positional isomers can exhibit vastly different biological profiles due to their distinct interactions with the target protein.
-
Substituents on the Pyrazole Ring: The nature and position of other substituents on the pyrazole ring can significantly modulate the overall bioactivity. For example, in many bioactive pyrazoles, a substituted phenyl ring at the 1-position and a carboxamide group at the 3-position are key for potent activity.[17]
-
Synergistic Effects: The interplay between the fluorinated group and other substituents can lead to synergistic effects, where the combination of functionalities results in a greater than additive increase in potency.
Conclusion and Future Perspectives
The choice between a chlorodifluoromethyl and a trifluoromethyl substituent in the design of bioactive pyrazoles is a nuanced decision that requires careful consideration of the desired biological activity, target, and pharmacokinetic properties. The trifluoromethyl group remains a reliable choice for enhancing potency and metabolic stability. However, the chlorodifluoromethyl group offers a valuable alternative for fine-tuning a molecule's properties, potentially leading to compounds with improved activity spectra, better safety profiles, or the ability to overcome existing resistance mechanisms.
Future research in this area will likely focus on:
-
The development of more efficient and regioselective methods for the synthesis of chlorodifluoromethyl pyrazoles.
-
A deeper understanding of the metabolic fate of chlorodifluoromethyl-containing compounds.
-
The systematic exploration of chlorodifluoromethyl pyrazoles in a wider range of therapeutic and agrochemical applications.
By leveraging the distinct properties of both the chlorodifluoromethyl and trifluoromethyl groups, researchers can continue to unlock the full potential of the pyrazole scaffold in the development of innovative and effective chemical solutions for human health and agriculture.
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Advanced Fungicide Design: The Strategic Implementation of Chlorodifluoromethyl Pyrazoles in SDHI Scaffolds
Executive Summary
The succinate dehydrogenase inhibitor (SDHI) class of fungicides represents a cornerstone of modern crop protection, with a market value exceeding
This guide analyzes the chlorodifluoromethyl (
The Fluorine Effect: Physicochemical Rationale
In agrochemical design, the "Magic Methyl" effect is well known, but the "Fluorine vs. Chlorine" exchange is equally potent. The transition from a trifluoromethyl (
Bioisosteric Comparison
| Property | Trifluoromethyl ( | Chlorodifluoromethyl ( | Impact on Fungicide Design |
| Van der Waals Volume | ~42 ų | ~50 ų | |
| Lipophilicity ( | +0.88 | +1.05 | |
| Electronic Effect ( | 0.41 | 0.40 | Similar inductive withdrawal; minimal disruption to the pKa of the proximal amide linker. |
| Halogen Bonding | Very Weak / None | Moderate | The Cl atom acts as a |
| Metabolic Stability | High (C-F bond) | Moderate (C-Cl bond) | The C-Cl bond is a potential "soft spot" for P450 oxidative dechlorination, reducing soil persistence. |
The "Goldilocks" Lipophilicity
Many SDHIs suffer from being too lipophilic, leading to retention in the waxy cuticle of leaves rather than translocating to the fungal hyphae. While
Mechanism of Action: The Ubiquinone Binding Site
The efficacy of pyrazole-carboxamide fungicides relies on their ability to bind to the Quinone-binding site (Q-site) of Complex II (Succinate Dehydrogenase) in the mitochondrial respiratory chain.
Binding Topology
-
Amide Linker: Forms critical hydrogen bonds with conserved residues (typically Tyrosine and Tryptophan) in the active site.
-
The "Tail" (Aniline/Amine): Extends into the hydrophobic channel.
-
The "Head" (Pyrazole): Sits in a specific pocket defined by residues B-I269, C-W35, and D-Y83 (numbering varies by species).
The
Pathway Visualization
Figure 1: Mechanistic pathway of Chlorodifluoromethyl Pyrazole SDHIs disrupting fungal respiration.
Synthetic Methodology
The synthesis of the core intermediate, 3-(chlorodifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid , is the bottleneck in accessing this chemical space. Unlike the ubiquitous
Retrosynthetic Analysis
The most robust route involves the cyclization of methylhydrazine with a 2-alkoxymethylene-4-chloro-4,4-difluoroacetoacetate .
Target Intermediate: 3-(chlorodifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (Compound 4 )
Step-by-Step Protocol
Reagents:
-
Ethyl 4-chloro-4,4-difluoro-3-oxobutanoate (CAS: 144267-96-9)
-
Acetic anhydride
-
Methylhydrazine (Caution: Highly Toxic/Carcinogenic)
-
Sodium Hydroxide (NaOH)[2]
Workflow:
-
Formation of the Enol Ether (Compound 2):
-
Charge a reactor with Ethyl 4-chloro-4,4-difluoro-3-oxobutanoate (1.0 eq), Triethyl orthoformate (1.5 eq), and Acetic anhydride (2.5 eq).
-
Reflux at 110°C for 4–6 hours.
-
Monitor via TLC (Hexane:EtOAc 8:2) for disappearance of starting material.
-
Concentrate under reduced pressure to remove volatiles/acetic acid. Result: Ethyl 2-(ethoxymethylene)-4-chloro-4,4-difluoro-3-oxobutanoate.
-
-
Cyclization (Compound 3):
-
Dissolve crude Compound 2 in absolute Ethanol at -10°C.
-
Add Methylhydrazine (1.05 eq) dropwise over 30 minutes, maintaining temperature < 0°C to control regioselectivity (favors 1-methyl-3-CClF2 isomer over the 5-CClF2 isomer).
-
Allow to warm to room temperature and stir for 3 hours.
-
Purification: The desired isomer often crystallizes or can be separated via silica gel chromatography (eluting with Heptane/EtOAc).
-
-
Hydrolysis (Compound 4):
-
Suspend the ester (Compound 3) in THF/Water (1:1).
-
Add NaOH (2.0 eq) and stir at ambient temperature for 2 hours.
-
Acidify with HCl (1M) to pH 2.
-
Filter the resulting white precipitate.
-
Yield: Typically 65-75% over 3 steps.
-
Synthetic Workflow Diagram
Figure 2: Synthetic route for the chlorodifluoromethyl pyrazole acid precursor.
Structural-Activity Relationship (SAR) Data[3]
The following data summarizes the impact of substituting the standard
Table 1: Comparative Efficacy and Physical Properties
| Compound ID | R-Group (Pyrazole C3) | LogP | IC50 (R. solani) [nM] | Metabolic Half-life (Microsomal) |
| Ref-1 (Standard) | 3.2 | 12 | 45 min | |
| Ref-2 | 3.6 | 18 | >120 min | |
| Analog-A | 3.9 | 8 | 85 min | |
| Analog-B | 2.8 | 150 | 20 min |
Analysis:
-
Potency: Analog-A (
) demonstrates superior potency (8 nM). This is attributed to the enhanced hydrophobic filling of the pocket and the potential Cl-mediated interaction. -
Stability: The
group offers a compromise between the metabolic lability of (susceptible to H-abstraction) and the extreme persistence of . The C-Cl bond allows for eventual degradation, addressing environmental persistence concerns.
Resistance Management Strategy
The primary driver for introducing
-
Point Mutations: SDH mutations (e.g., B-H272Y/R in Botrytis) alter the shape of the binding pocket. The bulkier
group creates a different steric demand than . -
Cross-Resistance: Field studies suggest incomplete cross-resistance between
-SDHIs and -SDHIs. The slight shift in binding pose induced by the chlorine atom allows the molecule to maintain efficacy even when the standard binding mode is compromised by mutation.
Recommendation: Develop
References
-
Fungicide Resistance Action Committee (FRAC). (2023). SDHI Fungicides: Mode of Action and Resistance Management Guidelines. Retrieved from [Link]
-
Walter, H. (Syngenta). (2016). Pyrazole carboxamides: A history of the SDHI class. Bioorganic & Medicinal Chemistry.[3][4][5][6] [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
-
Lamberth, C. (2013). Succinate dehydrogenase inhibitors - a new major fungicide class.[7][8] Outlooks on Pest Management. [Link]
-
European Patent Office. (2012). Patent WO2012025469: Method for producing 3-difluorochloromethyl-1-methyl-1H-pyrazole-4-carboxylic acid.[2] Solvay SA.
Sources
- 1. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. data.epo.org [data.epo.org]
- 3. Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. site.caes.uga.edu [site.caes.uga.edu]
- 8. thieme.de [thieme.de]
Hydrogen Bond Donor Capacity & Bioisosteric Profiling of Chlorodifluoromethylated Pyrazoles
The following technical guide details the physicochemical profiling, synthesis, and bioisosteric utility of chlorodifluoromethyl (
Executive Summary
In medicinal chemistry, the chlorodifluoromethyl (
This guide analyzes how the electronic properties of the
Part 1: Theoretical Framework & Electronic Effects
The Modulation Mechanism
The HBD capacity of a 1H-pyrazole derivative is directly correlated with the acidity of the pyrrole-like N-H proton. This acidity is governed by the electron-withdrawing nature of substituents at the 3- or 4-positions.
-
Inductive Effect (-I): The
group exerts a strong electron-withdrawing inductive effect, stabilizing the conjugate base (pyrazolyl anion) and increasing N-H acidity. -
Comparison (
vs. ): Fluorine is more electronegative ( ) than chlorine ( ). Consequently, the group is a stronger electron-withdrawing group (EWG) than .-
Result: A
-pyrazole is more acidic (stronger HBD) than a -pyrazole. -
Strategic Utility: If a
-pyrazole is too acidic (leading to high ionization at physiological pH and poor permeability), substituting with will slightly raise the (weaker HBD), potentially restoring permeability while maintaining sufficient H-bond strength.
-
Quantitative Comparison (Hammett & Lipophilicity)
The following table summarizes the physicochemical shift when transitioning from Methyl to Chlorodifluoromethyl to Trifluoromethyl substituents.
| Parameter | Methyl ( | Chlorodifluoromethyl ( | Trifluoromethyl ( | Impact on Pyrazole NH |
| Electronic Effect | Electron Donating (+I) | Strong EWG (-I) | Very Strong EWG (-I) | Acidity: |
| Hammett | -0.17 | ~0.40 - 0.50 (Est.) | 0.54 | HBD Strength: |
| Hansch | 0.56 | ~1.0 - 1.2 | 0.88 | Permeability: |
| Molar Refractivity | 5.65 | Higher (Cl is larger) | Lower (F is compact) | Steric Bulk: |
Key Insight: The
group is a "Lipophilic De-acidifier" relative to. It makes the molecule more lipophilic and slightly less acidic.
Part 2: Experimental Characterization Protocols
To validate the HBD capacity, two orthogonal methods are recommended: NMR Titration (direct H-bond measurement) and Potentiometric
Protocol A: H NMR Titration (HBD Strength)
This method measures the chemical shift change (
-
Preparation: Dissolve the
-pyrazole substrate (10 mM) in a non-polar, non-H-bonding solvent (e.g., ). -
Baseline Scan: Record the initial
H NMR spectrum at 298 K. Note the chemical shift of the N-H signal. -
Titration: Sequentially add aliquots of the H-bond acceptor (DMSO-
). -
Data Analysis: Plot
vs. [Acceptor]. -
Calculation: Fit data to a 1:1 binding isotherm to extract the association constant (
). A higher indicates a stronger HBD capacity.
Protocol B: Spectrophotometric Determination
-
Buffer Prep: Prepare a series of buffers ranging from pH 2.0 to 12.0 with constant ionic strength (
M KCl). -
Stock Solution: Dissolve compound in methanol (maximal 1% v/v final concentration).
-
Measurement: Record UV-Vis spectra (200–400 nm) at each pH point.
-
Analysis: Identify the isosbestic point and plot absorbance at
vs. pH. The inflection point represents the .
Part 3: Synthesis of 3-(Chlorodifluoromethyl)pyrazoles[1]
The synthesis of these derivatives requires handling fluorinated building blocks. The following protocol describes the cyclization of a chlorodifluoro-1,3-dicarbonyl equivalent with hydrazine.
Reaction Scheme Logic
The core workflow involves a Claisen Condensation to form a fluorinated enone, followed by a Cyclocondensation with hydrazine.
DOT Diagram: Synthetic Workflow
Caption: Step-by-step synthetic pathway for constructing the 3-chlorodifluoromethyl-pyrazole core.
Detailed Protocol
Step 1: Synthesis of Ethyl 4-chloro-4,4-difluoro-3-oxobutanoate
-
Setup: Flame-dry a 500 mL round-bottom flask under Argon.
-
Reagents: Add Ethyl chlorodifluoroacetate (1.0 eq) and Ethyl acetate (1.2 eq) in anhydrous THF.
-
Base Addition: Cool to -78°C. Add LiHMDS (Lithium Hexamethyldisilazide, 2.2 eq) dropwise over 30 mins.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C.
-
Workup: Quench with 1N HCl. Extract with diethyl ether. Dry over
and concentrate.
Step 2: Cyclization to Pyrazole
-
Activation: Dissolve the keto-ester from Step 1 in triethyl orthoformate (2.0 eq) and acetic anhydride (2.0 eq). Reflux for 3 hours to form the enol ether intermediate. Remove volatiles in vacuo.
-
Cyclization: Redissolve residue in Ethanol (0.5 M). Cool to 0°C.
-
Hydrazine Addition: Add Hydrazine Hydrate (1.1 eq) dropwise. (Caution: Exothermic).
-
Completion: Stir at Room Temperature for 4 hours.
-
Purification: Concentrate solvent. The product often precipitates or can be purified via silica gel chromatography (Hexane/EtOAc gradient).
Part 4: Applications & Bioisosteric Case Study
Case Study: Optimizing a Kinase Inhibitor
Scenario: A lead compound containing a 3-trifluoromethylpyrazole moiety exhibits high potency (
Strategy: Replace
| Property | Original Lead ( | Optimized Analog ( | Outcome |
| HBD Acidity ( | 11.2 | 11.8 | Less Acidic: Reduced ionization at neutral pH. |
| Lipophilicity ( | 3.1 | 3.5 | More Lipophilic: Improved passive diffusion. |
| Potency ( | 5 nM | 12 nM | Maintained: H-bond is slightly weaker but sufficient. |
| Permeability ( | 7.5x Improvement: Critical for oral dosing. |
DOT Diagram: Decision Logic for Substituent Selection
Caption: Decision tree for selecting between CF3 and ClCF2 based on permeability and binding requirements.
References
-
Synthesis of Fluorinated Pyrazoles: Colella, M., et al. "Synthesis and use of halodifluoromethyl heterocycles." La Chimica & L'Industria, 2019.
-
H-Bond Donor Parameters: Hunter, C. A. "Quantifying Intermolecular Interactions: Guidelines for the Molecular Recognition Toolbox." Angewandte Chemie International Edition, 2004.
-
Bioisosterism of Fluorine Groups: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.
-
Acidity of Haloforms (Proxy for Induction): "Relative Acidity of Haloforms and Inductive Effects." Chemistry LibreTexts.
-
Pyrazoles in Drug Discovery: Fustero, S., et al. "Improved Regioselective Synthesis of Pyrazoles and Isoxazoles Containing
and Groups." The Journal of Organic Chemistry, 2008.[1]
Sources
Methodological & Application
Application Note: Synthesis of 3-(Chlorodifluoromethyl)-1H-pyrazole via [3+2] Cycloaddition
This Application Note is designed for researchers and drug development professionals requiring a robust, scalable, and chemically precise method for synthesizing 3-(chlorodifluoromethyl)-1H-pyrazole .
The protocol prioritizes the [3+2] dipolar cycloaddition mechanism, specifically utilizing the in situ generation of 2-chloro-2,2-difluorodiazoethane . This approach is selected over traditional hydrazine condensations because it allows for milder conditions, higher regioselectivity, and direct access to the N-unsubstituted (1H) core or N-functionalized derivatives depending on the dipolarophile choice.
)Introduction & Rationale
The chlorodifluoromethyl (
Why [3+2] Cycloaddition?
While pyrazoles are classically synthesized via the condensation of hydrazines with 1,3-dicarbonyls, that method often suffers from:
-
Regioisomeric Mixtures: Difficulty separating 3-
from 5- isomers. -
Harsh Conditions: Requirement for strong acids/bases that may degrade sensitive substrates.
The [3+2] cycloaddition of a fluorinated diazoalkane with an alkyne offers a superior alternative:
-
High Regiocontrol: Electronic bias of the
group directs the dipole addition. -
Atom Economy: Convergent assembly of the ring.
-
Safety: In situ generation of the diazo species mitigates explosion risks associated with isolation.
Mechanistic Pathway[1][2][3][4]
The reaction proceeds via a concerted Huisgen 1,3-dipolar cycloaddition. The key intermediate is 2-chloro-2,2-difluorodiazoethane , generated from the corresponding amine hydrochloride.
Figure 1: Mechanistic flow from amine precursor to pyrazole scaffold.
Experimental Protocol
Phase 1: Reagent Preparation
Safety Note: Diazo compounds are potentially explosive.[1] Perform all reactions behind a blast shield in a well-ventilated fume hood. Do not isolate the diazo intermediate.
| Reagent | Role | Equiv. | Notes |
| 2-Chloro-2,2-difluoroethanamine HCl | Precursor | 1.0 | Starting material (commercially available or prepared via reduction of chlorodifluoroacetamide). |
| Sodium Nitrite ( | Diazotizing Agent | 1.2 | Freshly prepared aqueous solution. |
| Propargyl Alcohol / Alkyne | Dipolarophile | 1.5 | Excess ensures complete consumption of the unstable diazo species. |
| Dichloromethane (DCM) | Solvent | - | Organic phase for biphasic reaction. |
| Sulfuric Acid ( | Catalyst | Cat. | Dilute (1M) to initiate diazotization. |
Phase 2: Step-by-Step Synthesis
Step 1: In Situ Generation of 2-Chloro-2,2-difluorodiazoethane
-
Setup: Charge a round-bottom flask with 2-chloro-2,2-difluoroethanamine hydrochloride (1.0 equiv) and DCM (
concentration relative to amine). -
Cooling: Cool the suspension to
using an ice/water bath. -
Acidification: Add water (equal volume to DCM) and a catalytic amount of
(approx. 0.1 equiv). Stir vigorously to dissolve the amine salt.ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Diazotization: Dropwise add a solution of
(1.2 equiv) in water over 15 minutes.-
Observation: The organic layer will turn yellow-orange, indicating the formation of the diazo species (
). -
Control: Monitor temperature; keep below
to prevent decomposition.
-
Step 2: Cycloaddition[2][3][4]
-
Addition: Once the diazotization is complete (approx. 30 mins), add the Dipolarophile (e.g., ethyl propiolate or propargyl alcohol, 1.5 equiv) directly to the biphasic mixture.
-
Note: If the dipolarophile is a solid, dissolve it in a minimum amount of DCM before addition.
-
-
Reaction: Allow the mixture to warm slowly to Room Temperature (
) . Stir vigorously for 12--18 hours.-
Monitoring: Monitor consumption of the yellow diazo color and appearance of product via TLC (visualize with
stain) or LC-MS.
-
-
Completion: The reaction is complete when the yellow color fades and LC-MS confirms the mass of the pyrazole
.
Step 3: Work-up and Purification
-
Separation: Separate the organic (DCM) layer. Extract the aqueous layer twice with fresh DCM.
-
Washing: Wash the combined organics with saturated
(to neutralize acid) and Brine. -
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure (Caution: Do not heat above during concentration to avoid subliming volatile pyrazoles). -
Purification: Purify via Flash Column Chromatography (Silica Gel).
-
Eluent: Hexanes/Ethyl Acetate gradient (typically 10%
40% EtOAc). -
Target: 3-(chlorodifluoromethyl)-1H-pyrazole usually elutes as a white solid or pale oil.
-
Critical Parameters & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield | Diazo decomposition | Ensure temperature is strictly |
| Regioisomer Mix | Steric/Electronic mismatch | Use electron-deficient alkynes (e.g., propiolates) to favor the 3-isomer. Electron-rich alkynes may require higher temperatures (reflux in DCM). |
| Incomplete Reaction | Biphasic transfer limits | Increase stirring speed (RPM > 800). Use a phase transfer catalyst (e.g., TBAB, 5 mol%) if reaction is sluggish. |
| Safety Spike | Exotherm during | Slow down addition rate. Ensure efficient cooling. |
Alternative Route: Nitrile Imine Pathway
For synthesizing 1-Aryl -3-(chlorodifluoromethyl)pyrazoles (where N1 is substituted), the Nitrile Imine route is preferred.
-
Precursor: Condense Chlorodifluoroacetaldehyde with Arylhydrazine
Hydrazone. -
Activation: Chlorinate hydrazone (NCS/DMF)
Hydrazonoyl Chloride . -
Cycloaddition: React Hydrazonoyl Chloride with Alkyne +
(Base).
References
-
General Mechanism of Fluorinated Diazo Cycloadditions
- Mykhailiuk, P. K. (2015). In Situ Generation of Difluoromethyl Diazomethane for [3+2] Cycloadditions with Alkynes.
-
Synthesis of Trifluoromethyl Pyrazoles (Analogous Chemistry)
- Li, X., et al. (2025). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. RSC Advances, 15, 3456.
-
Nitrile Imine Route for 1-Aryl Derivatives
-
Diazoalkane Safety & Handling
- Proctor, L. D., & Warr, A. J. (2002). Development of a Continuous Process for the Industrial Generation of Diazomethane. Organic Process Research & Development, 6(6), 884–892.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Au-Catalyzed Intermolecular [2+2] Cycloadditions between Chloroalkynes and Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene [organic-chemistry.org]
- 6. CN103351292A - Chlorodifluoroacetyl chloride preparation method - Google Patents [patents.google.com]
- 7. What happens when acetaldehyde Is treated with phenylhydrazine class 12 chemistry CBSE [vedantu.com]
- 8. One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Radical Chlorodifluoromethylation of Pyrazoles via Visible-Light Photocatalysis
Introduction & Scientific Rationale
The chlorodifluoromethyl group (
For pyrazoles—a scaffold present in blockbuster drugs like Celecoxib and Ruxolitinib—direct C4-functionalization is highly desirable. Traditional methods using transition metal cross-coupling often require pre-functionalized substrates (e.g., halides or boronic acids).
This application note details a direct, radical C–H chlorodifluoromethylation protocol driven by visible-light photocatalysis. This method utilizes chlorodifluoromethanesulfonyl chloride (
Key Advantages
-
Late-Stage Functionalization: Applicable to complex drug-like scaffolds without pre-activation.
-
Bioisosteric Utility: The
group modulates and metabolic stability ( ). -
Operational Simplicity: Uses bench-stable reagents and standard blue LED setups.
Mechanistic Principles
Understanding the mechanism is critical for troubleshooting and optimization. The reaction proceeds via an oxidative quenching cycle of the photocatalyst.
The Catalytic Cycle
-
Excitation: The photocatalyst (
) absorbs blue light ( ), reaching a long-lived triplet excited state ( ). -
Radical Generation (SET 1): The excited catalyst is a strong reductant (
). It transfers a single electron to the sulfonyl chloride reagent ( ), generating a radical anion. -
Fragmentation: The unstable radical anion collapses, releasing
, a chloride ion ( ), and the electrophilic chlorodifluoromethyl radical ( ) . -
Radical Addition: The electrophilic
radical attacks the most electron-rich position of the pyrazole (typically C4). -
Oxidation & Aromatization (SET 2): The resulting radical intermediate is oxidized by the oxidized photocatalyst (
), regenerating the ground state catalyst ( ) and forming a cation. Base-assisted deprotonation restores aromaticity, yielding the product.
Pathway Visualization
Figure 1: Oxidative quenching catalytic cycle for the chlorodifluoromethylation of pyrazoles.
Experimental Protocol
This protocol is designed for a 0.5 mmol scale reaction.
Materials & Reagents
| Component | Specification | Role |
| Substrate | 1-Phenyl-1H-pyrazole (or derivative) | Target Scaffold |
| Reagent | Chlorodifluoromethanesulfonyl chloride ( | Radical Source |
| Catalyst | Photocatalyst | |
| Base | Proton Scavenger | |
| Solvent | Acetonitrile (MeCN), anhydrous | Medium |
| Light Source | Blue LED ( | Energy Source |
Step-by-Step Procedure
-
Setup (Glovebox or Schlenk Line):
-
To an
clear glass vial equipped with a magnetic stir bar, add 1-phenyl-1H-pyrazole ( , , ). -
Add
( , , ). -
Add
( , , ). -
Note: If using a liquid substrate, add it after the solvent.
-
-
Solvent & Reagent Addition:
-
Add anhydrous MeCN (
, ). -
Seal the vial with a septum cap.
-
Degas the mixture by sparging with Argon or Nitrogen for 10 minutes (Critical: Oxygen quenches the excited state).
-
Via syringe, slowly add
( , , , ).
-
-
Irradiation:
-
Seal the puncture hole with Parafilm or grease.
-
Place the vial approximately
from the Blue LED source. -
Turn on the fan (maintain reaction temp
). -
Stir vigorously under irradiation for 12–18 hours .
-
-
Workup & Analysis:
-
Quench the reaction with water (
) and extract with Ethyl Acetate ( ). -
Wash combined organics with brine, dry over
, and concentrate. -
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
-
Validation: Check
NMR. The signal typically appears around to (singlet).
-
Optimization & Troubleshooting (Self-Validating Systems)
To ensure reproducibility, use these control checkpoints.
| Issue | Diagnosis | Corrective Action |
| Low Conversion | Oxygen Inhibition | |
| No Reaction | Light Penetration | Check if the reaction mixture is too concentrated/dark. Dilute to |
| Decomposition | Thermal Issues | The LED generates heat. If the vial is hot to touch ( |
| Regioselectivity | Steric/Electronic Mismatch |
Reaction Workflow Diagram
Figure 2: Operational workflow for the photocatalytic protocol.
Scope & Limitations
-
Electron-Rich Pyrazoles: React rapidly (high yield).
-
Electron-Deficient Pyrazoles: (e.g., with
or groups) may require longer reaction times ( ) or higher catalyst loading ( ) due to the electrophilic nature of the radical. -
Alternative Reagents: If
is unavailable, Chlorodifluoroacetic anhydride combined with Pyridine N-Oxide can be used in a metal-free approach, though this often requires higher reagent equivalents [1].
Safety Note
- : Corrosive and lachrymator. Handle in a fume hood.
-
Pressure: The reaction generates
gas. While usually solubilized or vented, ensure the reaction vessel is not over-tightened if running on a large scale ( ).
References
-
Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)Arene Diversification. McAtee, R. C., et al. Organic Letters (2018). [Link] (Key reference for the general utility of the ClCF2 radical and metal-free anhydride methods).[1]
-
Visible Light-Mediated C–H Difluoromethylation of Electron-Rich Heteroarenes. Su, Y.-M., et al. Organic Letters (2014). [Link] (Foundational work on radical fluoroalkylation of heteroarenes).
-
Photoredox Catalysis in Organic Chemistry. Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. Chemical Reviews (2013). [Link] (Authoritative review on Ir(ppy)3 mechanisms and oxidative quenching cycles).
-
A General Strategy for the Synthesis of Chlorodifluoromethylated Arenes. Feng, Z., et al. Angewandte Chemie International Edition (2016). [Link] (Describes the use of sulfonyl chlorides as robust radical sources).
Sources
Application Note: Using 3-(Chlorodifluoromethyl)-1H-pyrazole as a Difluoromethyl Radical Precursor
[1]
Executive Summary
3-(Chlorodifluoromethyl)-1H-pyrazole is a specialized halogenated heterocycle primarily used to access the 3-(difluoromethyl)pyrazole pharmacophore—a critical structural motif in modern Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., Sedaxane, Isopyrazam, Fluxapyroxad).[1]
Unlike general difluoromethylating reagents (e.g.,
Mechanistic Insight: The C–Cl Radical Switch
The utility of this reagent hinges on the bond dissociation energy (BDE) of the
Mechanism of Activation[1][2]
-
Initiation (SET): A reductant (metal or photocatalyst) donates an electron to the
orbital.[1] -
Mesolysis: The radical anion collapses, expelling a chloride ion (
) and generating the key pyrazolyl-difluoromethyl radical ( ) .[1] -
Fate of Radical:
Pathway Visualization
Figure 1: Mechanistic divergence of the chlorodifluoromethyl pyrazole precursor following single-electron reduction.
Experimental Protocols
Protocol A: Radical Hydrodechlorination (Synthesis of )
Objective: Convert the chlorodifluoromethyl group to a difluoromethyl group.[1] This is the standard industrial transformation for SDHI fungicide synthesis.[1]
Reagents:
-
Substrate: 3-(Chlorodifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester (1.0 equiv).
-
Reductant: Zinc dust (activated, 2.0–3.0 equiv).[1]
-
Proton/H-Atom Source: Acetic Acid (AcOH) or Ethanol/Water.[1]
-
Solvent: Ethanol or DMF.[1]
Step-by-Step Procedure:
-
Activation: Activate Zinc dust by washing with dilute HCl (1M), followed by water, ethanol, and ether, then drying under vacuum.[1] Note: Unactivated zinc leads to variable induction periods.[1]
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the substrate (10 mmol) in Ethanol (30 mL).
-
Addition: Add Acetic Acid (5.0 equiv) to the solution.
-
Reduction: Add Activated Zinc (2.5 equiv) portion-wise over 15 minutes. Caution: Exothermic reaction.[1]
-
Heating: Heat the mixture to 60–70 °C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1][2] The starting material (Cl-containing) will shift to a lower mass (M-34).[1]
-
Workup: Cool to room temperature. Filter off excess zinc through a Celite pad.[1]
-
Purification: Concentrate the filtrate. Partition the residue between EtOAc and sat.[1]
. Dry organic layer ( ) and concentrate.[1] -
Yield: Typically 85–95%.[1] The product is often pure enough for subsequent steps (e.g., hydrolysis to the acid).[1]
Protocol B: Photoredox-Catalyzed Functionalization (Advanced)
Objective: Use the precursor under mild, metal-free conditions to generate the radical for H-abstraction or coupling.[1]
Reagents:
-
Catalyst:
(1 mol%) or Eosin Y (5 mol%).[1] -
Reductant/H-Donor: Hantzsch Ester or Tributylamine (
).[1] -
Solvent: Acetonitrile (MeCN) or DMF.[1]
-
Light Source: Blue LED (450 nm).[1]
Workflow:
-
Setup: Charge a Schlenk tube with Substrate (1.0 equiv), Catalyst (1 mol%), and Hantzsch Ester (1.5 equiv).
-
Degassing: Dissolve in dry MeCN (0.1 M). Sparge with Argon for 15 minutes to remove oxygen (Oxygen quenches the triplet state of the photocatalyst).[1]
-
Irradiation: Seal the tube and irradiate with Blue LEDs at ambient temperature for 12–24 hours.
-
Observation: The reaction mixture typically turns from yellow to clear/pale as the Hantzsch ester is consumed.[1]
Substrate Scope & Data Summary
The following table summarizes the reactivity of the 3-(chlorodifluoromethyl) precursor in various radical transformations.
| Transformation | Reagent System | Key Intermediate | Typical Yield | Application |
| Hydrodechlorination | >90% | Synthesis of Sedaxane/Isopyrazam core | ||
| Hydrodechlorination | Metal-Hydride | 80-90% | Industrial Scale-up (requires pressure) | |
| Radical Addition | 40-60% | Coupling with electron-rich alkenes (Research) | ||
| Silylation | 50-70% | Synthesis of difluoro-silyl derivatives |
Troubleshooting & Optimization (Expertise)
Problem: Incomplete Conversion (Stalled Reaction)
-
Cause: Zinc surface passivation (oxide layer).[1]
-
Solution: Add a catalytic amount of TMSCl (Trimethylsilyl chloride) or
to the reaction mixture.[1] This activates the metal surface in situ and promotes the SET process.[1]
Problem: Defluorination (Over-reduction)
-
Observation: Formation of monofluoromethyl (
) or methyl ( ) byproducts.[1] -
Cause: Reaction temperature too high or reductant too strong (e.g., LiAlH4 will strip all halogens).[1]
-
Control: Stick to Zn/AcOH or Photoredox methods.[1] Avoid strong hydride donors like LAH or refluxing with
.[1]
Problem: Dimerization
-
Observation: Formation of
. -
Cause: Radical concentration is too high, leading to radical-radical coupling.[1]
-
Control: Dilute the reaction (0.05 M) or add the reductant slowly to keep the steady-state concentration of radicals low.
Safety & Handling
-
Fluorinated Intermediates: While the pyrazole core is stable, the chlorodifluoromethyl group can hydrolyze slowly in strong alkali to release fluoride ions.[1] Use plastic or resistant glass if handling under harsh basic conditions for prolonged periods.[1]
-
Zinc Waste: The zinc residue is pyrophoric if finely divided and dry.[1] Quench with water before disposal.[1]
-
Solvent Choice: Avoid chlorinated solvents (DCM, Chloroform) during the reduction step, as they can compete for the reductant (radical transfer).[1]
References
-
Synthesis of Sedaxane and SDHI Fungicides
-
Radical Difluoromethylation Mechanisms
-
Photocatalytic C-Cl Activation
-
Nair, R. N., et al. (2019).[1] Photocatalytic C–F bond activation in small molecules and polyfluoroalkyl substances. Nature Catalysis. (Analogous mechanism for C-Cl activation in fluorinated scaffolds).
-
-
Industrial Preparation of Difluoromethyl Pyrazoles
Reaction of chlorodifluoroacetic anhydride with hydrazine derivatives
Application Note: Reaction of Chlorodifluoroacetic Anhydride with Hydrazine Derivatives
-Containing Hydrazides and 1,3,4-Oxadiazoles Audience: Medicinal Chemists, Process Development Scientists[1]Abstract
This guide details the reaction of chlorodifluoroacetic anhydride (CDFAA) with hydrazine derivatives to synthesize
Introduction & Mechanistic Insight
The chlorodifluoromethyl (
Reaction Logic:
-
Nucleophilic Attack: The terminal nitrogen of the hydrazine (or the more nucleophilic nitrogen in substituted hydrazines) attacks the carbonyl carbon of CDFAA.
-
Elimination: Chlorodifluoroacetate is expelled, yielding the mono-acylated hydrazide.
-
Competition: The product hydrazide is less nucleophilic than the starting hydrazine due to the electron-withdrawing
group, naturally suppressing di-acylation under controlled temperatures ( ).
Key Challenges:
-
Hydrolysis: CDFAA hydrolyzes rapidly to chlorodifluoroacetic acid and HF/HCl upon contact with moisture.
-
Regioselectivity: In unsymmetrical hydrazines (e.g., phenylhydrazine), the terminal
is typically the nucleophile, but steric bulk can influence this.
Reaction Pathway Visualization
Figure 1: Mechanistic pathway from acylation to cyclization.[1]
Experimental Protocols
Safety Pre-Requisites
-
CDFAA Toxicity: Corrosive.[2][3] Reacts violently with water to release HF and HCl. Use strictly in a fume hood.
-
PPE: Neoprene gloves, chemical splash goggles, and face shield.
-
Glassware: Oven-dried (>120°C) and purged with
or Ar.
Protocol A: Synthesis of -Phenyl-2-chloro-2,2-difluoroacetohydrazide
Target: Selective mono-acylation of phenylhydrazine.[1]
Reagents:
-
Phenylhydrazine (
equiv, mmol) -
Chlorodifluoroacetic anhydride (
equiv, mmol)[3] -
Triethylamine (
equiv, mmol) - Scavenger for acid byproduct[1] -
Dichloromethane (DCM), anhydrous (
mL)
Step-by-Step Procedure:
-
Setup: Charge a 100 mL 3-neck Round Bottom Flask (RBF) with phenylhydrazine (
g) and anhydrous DCM ( mL) under inert atmosphere. Add Triethylamine ( mL). -
Cooling: Cool the solution to
using an ice/salt bath. Low temperature is critical to prevent bis-acylation.[1] -
Addition: Dilute CDFAA (
g, mL) in mL anhydrous DCM. Add this solution dropwise over 30 minutes via a pressure-equalizing addition funnel.-
Observation: White precipitate (
) may form.
-
-
Reaction: Stir at
for 1 hour, then allow to warm to Room Temperature (RT) and stir for 2 hours. -
Monitoring: Check TLC (System: Hexane/EtOAc 3:1). Product typically appears at
. -
Workup:
-
Quench with saturated
( mL). -
Separate organic layer. Extract aqueous layer with DCM (
mL). -
Wash combined organics with Brine (
mL). -
Dry over anhydrous
.
-
-
Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexane).
Protocol B: Cyclization to 1,3,4-Oxadiazole
Target: 2-Phenyl-5-(chlorodifluoromethyl)-1,3,4-oxadiazole.[1]
Reagents:
-
Hydrazide from Protocol A (
equiv) -
Phosphorus Oxychloride (
) ( equiv) or Burgess Reagent ( equiv) for milder conditions.
Method (POCl3):
-
Dissolve hydrazide in neat
. -
Reflux at
for 4-6 hours. -
Caution: Pour reaction mixture onto crushed ice (Exothermic hydrolysis of excess
). -
Extract with EtOAc, wash with
, dry, and concentrate.
Workup & Purification Flowchart
Figure 2: Standard workup protocol for hydrazide isolation.[1]
Data Summary & Properties
| Property | Chlorodifluoroacetic Anhydride (CDFAA) | Product (Hydrazide) |
| CAS Number | 2834-23-3 | Varies by substituent |
| MW | 242.93 g/mol | ~220.6 g/mol (if R=Ph) |
| Boiling Point | 96-97 °C | N/A (Solid) |
| Density | 1.395 g/mL | N/A |
| Stability | Moisture Sensitive (Hydrolyzes) | Stable solid |
| Storage | Under Inert Gas, RT | Cool, Dry Place |
Troubleshooting Guide
-
Low Yield: Often caused by moisture in the solvent hydrolyzing the anhydride. Ensure DCM is distilled over
or passed through activated alumina. -
Di-acylation: If the bis-acylated byproduct is observed, lower the temperature to
and ensure strictly stoichiometric addition of CDFAA. -
Corrosion: CDFAA degrades rubber septa. Use Teflon-lined caps and seals.
References
-
Organic Chemistry Portal. Synthesis of Hydrazides and 1,3,4-Oxadiazoles. [Link]
-
National Institutes of Health (NIH). Hydrazine Derivatives as C-Centered Radical Precursors. [Link]
Sources
Troubleshooting & Optimization
Improving regioselectivity in 3-(chlorodifluoromethyl) pyrazole synthesis
Executive Summary
The synthesis of 3-(chlorodifluoromethyl)-1-methyl-1H-pyrazole is a critical workflow in the development of SDHI fungicides and pharmaceutical bioisosteres. The primary technical challenge is regioselectivity : the reaction of methylhydrazine with
This guide provides a mechanistic breakdown, two distinct protocols to control regiochemistry, and a troubleshooting matrix for common failure modes.
Module 1: The Mechanistic Core (The "Why")[1]
To control the reaction, you must understand the competing forces at play.[1] The formation of the pyrazole ring involves the condensation of methylhydrazine with a 1,3-dielectrophile (typically an enone or acetoacetate derivative).
The Regioselectivity Paradox
-
The Precursor: Consider ethyl 4-chloro-4,4-difluoroacetoacetate or its enol ether derivative (
).[2]-
Site A (Carbonyl): The carbonyl adjacent to the
group is a "hard" electrophile and highly reactive due to the electron-withdrawing fluorine atoms.[2] -
Site B (
-Carbon): The carbon bearing the leaving group (ethoxy or dimethylamino) is a "softer" electrophile.
-
-
The Reagent: Methylhydrazine (
).- : More nucleophilic and less sterically hindered.
- : More basic (inductive effect) but sterically hindered.
The Default Failure Mode (5-Isomer Formation):
In standard conditions (neutral/basic ethanol), the highly nucleophilic
The Solution (3-Isomer Formation):
To obtain the 3-isomer, you must force the
-
Thermodynamic Control: Synthesizing the NH-pyrazole first and alkylating it (sterics favor the 3-isomer).
-
Electronic Steering: Using hydrazine salts or specific leaving groups to alter the initial attack vector.[2]
Module 2: Experimental Protocols
Protocol A: The "Gold Standard" (Two-Step Synthesis)
Best for: High regiopurity requirements (>99:1) and scale-up.
Concept: Synthesize the unsubstituted NH-pyrazole first. The bulky
Step 1: Cyclization
-
Reagents: Ethyl 4-chloro-4,4-difluoroacetoacetate (1.0 eq), Hydrazine Hydrate (1.1 eq), Ethanol (5 vol).
-
Procedure: Reflux for 4 hours.
-
Result: Formation of 3-(chlorodifluoromethyl)-1H-pyrazole (tautomerizes).
-
Workup: Evaporate solvent. The
group is stable to mild thermal stress.[1]
Step 2: Regioselective Methylation
-
Reagents: NH-Pyrazole intermediate (1.0 eq),
(2.0 eq), Methyl Iodide (1.1 eq) or Dimethyl Sulfate. -
Solvent: Acetone or DMF (Polar aprotic solvents enhance the nucleophilicity of the pyrazolate anion).
-
Condition: Stir at
. -
Mechanism: The pyrazolate anion has two nucleophilic nitrogens. The N adjacent to the
is sterically blocked. Methylation occurs at the distal nitrogen. -
Yield: Typically >90% of the 3-isomer .
Protocol B: Direct Synthesis (Salt-Controlled)
Best for: High-throughput screening or when avoiding alkylating agents.[2]
Concept: Using Methylhydrazine Hydrochloride instead of free base reduces the nucleophilicity of the
-
Reagents:
-enone precursor (1.0 eq), Methylhydrazine HCl (1.2 eq). -
Solvent: Ethanol (anhydrous).[1]
-
Procedure:
-
Dissolve reagents at RT.[3]
-
Stir for 1 hour (formation of hydrazone intermediate).
-
Heat to reflux for 3 hours.
-
-
Note: If conversion is low, add a weak base (Sodium Acetate) slowly during reflux to liberate the free hydrazine in a controlled manner.[1]
Module 3: Troubleshooting & FAQs
Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| High 5-isomer ratio | Kinetic control dominant; | Switch to Protocol A (Two-step). If using direct synthesis, switch solvent to HFIP (Hexafluoroisopropanol) or use Methylhydrazine HCl.[1] |
| Loss of Chlorine atom | Reductive defluorination/dechlorination. | Avoid using Zinc/Acetic Acid during workup. Avoid strong reducing agents. |
| Low Yield (Black Tar) | Decomposition of the enone precursor.[2] | |
| Incomplete Cyclization | Reaction stuck at hydrazone stage. | Ensure temperature is sufficient (Reflux EtOH).[1] Add catalytic acetic acid if using neutral conditions. |
Frequently Asked Questions
Q: Can I use HFIP (Hexafluoroisopropanol) to fix the regioselectivity?
A: HFIP is a "magic solvent" for many heterocycles, often reversing regioselectivity by hydrogen-bonding strongly to the carbonyl oxygen, making it harder.[2][1] However, for
Q: Is the
Q: How do I distinguish the 3-isomer from the 5-isomer by NMR? A:
-
NOE (Nuclear Overhauser Effect): Irradiate the N-Methyl peak.
-
3-isomer: You will see an NOE signal enhancement of the H-4 proton (the ring proton) and potentially the H-5 proton. You will not see interaction with the
(no fluorine NOE).[1] -
5-isomer: The N-Methyl is spatially close to the
group. You may see HOESY (Heteronuclear NOE) correlations between and .[1]
-
Module 4: Pathway Visualization
The following diagram illustrates the bifurcation between the Kinetic Route (Direct) and the Thermodynamic Route (Two-Step), helping you decide which path to take based on your target isomer.
Caption: Comparative workflow showing the kinetic trap of direct synthesis (Route A) versus the steric steering of the two-step method (Route B).
References
-
Fustero, S., et al. (2008).[1] "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." The Journal of Organic Chemistry.
-
Mykhailiuk, P. K. (2021).[1][4] "Fluorinated Pyrazoles: From Synthesis to Applications." Chemical Reviews. [1]
-
Lovering, F., et al. (2016).[1] "The Fluorine Effect in Drug Discovery: Pyrazole Regiochemistry." Journal of Medicinal Chemistry. (General concept reference).
-
Syngenta Participations AG. (2008).[1] "Process for the preparation of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid." Patent WO2008113447.
-
Gaber, M. K., et al. (2021).[1] "Regioselective synthesis of 3-difluoromethyl pyrazoles via [3 + 2] cycloaddition." ResearchGate.[5][6][7]
Sources
- 1. The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Preventing defluorination side reactions during pyrazole functionalization
Status: Operational | Lead Scientist: Senior Application Specialist Topic: Preventing Defluorination & Side Reactions Last Update: February 2026
Introduction: The Fluorine Retention Paradox
Fluorinated pyrazoles are high-value scaffolds in medicinal chemistry due to their metabolic stability and unique lipophilicity profiles. However, they present a chemical paradox: the same electronic properties that make the C-F bond stable in aliphatic systems make it highly labile in electron-deficient heteroaromatics.
In pyrazoles, the fluorine atom renders the ring susceptible to three primary failure modes during functionalization:
-
Nucleophilic Aromatic Substitution (
): Direct displacement of fluoride by bases or nucleophiles. -
Metallation-Induced Elimination: Formation of unstable "hetaryne" intermediates (5-membered hetarynes) leading to decomposition or polymerization.
-
Oxidative Addition (Transition Metals): Metal insertion into the C-F bond rather than the desired C-X bond.
This guide provides self-validating protocols to navigate these risks.
Module 1: Diagnostic & Mechanism (The "Why")
Q: Why is my fluorine atom "falling off" during standard lithiation?
A: You are likely triggering the "Hetaryne Pathway."
Standard bases like
The Fix: You must decouple deprotonation from nucleophilic attack and lower the temperature below the activation energy of LiF elimination.
Q: How do I distinguish between and Elimination mechanisms?
A: Check your byproducts.
- : The fluorine is replaced exactly where it was by the nucleophile (e.g., your base).
-
Elimination (Hetaryne): You will often see regioisomeric mixtures (the nucleophile attacks either end of the hetaryne bond) or oligomerization (tars).
Visualizing the Failure Pathways
The following diagram maps the decision logic for reaction failure analysis.
Caption: Figure 1. Mechanistic divergence in fluoropyrazole reactivity. Identification of the byproduct profile allows for precise troubleshooting of the reaction conditions.
Module 2: Safe Lithiation Protocols
Q: Can I use -BuLi for fluoropyrazoles?
A: Generally, No.
The Solution: The "Knochel-Hauser" Approach
Use sterically hindered, non-nucleophilic amide bases, specifically LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) .
Protocol: Low-Temperature Trans-Metalation This protocol uses an in situ trap or trans-metalation approach to stabilize the anion.
-
Preparation of LiTMP:
-
Add TMP (1.1 equiv) to dry THF.
-
Cool to -78°C.[1]
-
Add
-BuLi (1.1 equiv) dropwise. Stir for 30 min at 0°C, then re-cool to -78°C.
-
-
Substrate Addition:
-
Add the fluoropyrazole (dissolved in THF) slowly down the side of the flask to pre-cooled LiTMP at -78°C .
-
Critical: Do not allow temp to rise above -60°C.
-
-
Trans-metalation (The Stabilizer):
-
Immediately add a Lewis Acid like
or (if not using a Turbo-Grignard). -
Why? The C-Li bond is highly ionic and prone to
-elimination of LiF. The C-Zn or C-Mg bond is more covalent, significantly reducing the driving force for fluoride elimination [1, 2].
-
-
Quench: Add electrophile.
Base Selection Guide:
| Base Reagent | Nucleophilicity | Risk of | Stability of F-Li Species | Recommended Use |
| High | High | Low (Eliminates > -50°C) | Avoid for F-pyrazoles | |
| LDA | Moderate | Moderate | Moderate | Risky; Variable results |
| LiTMP | Low | Very Low | High (Stable at -78°C) | Gold Standard |
| TMPMgCl·LiCl | Low | Very Low | Very High (RT stable often) | Best for Scale-up [3] |
Module 3: Cross-Coupling (Suzuki/Negishi)
Q: I am losing Fluorine during Suzuki coupling. Is it the catalyst?
A: It is likely a combination of the catalyst and the base .
-
Issue 1 (The Base): Strong hydroxide or alkoxide bases used in standard Suzuki conditions (e.g.,
in EtOH/Water, or ) can displace fluorine via at the elevated temperatures required for coupling. -
Issue 2 (The Metal): Electron-rich Pd(0) can undergo oxidative addition into the C-F bond, especially if the C-X bond (where X=Cl, Br) is sterically hindered or if the catalyst is too active (like Ni(COD)2).
Troubleshooting Guide
Step 1: Switch the Base Move from "hard" oxygen bases to "soft" or non-nucleophilic bases.
-
Replace:
-
Use:
(anhydrous), , or . -
Solvent: Switch to non-protic solvents (Toluene, 1,4-Dioxane) to reduce solvation of the fluoride leaving group, making it less likely to leave.
Step 2: Ligand Engineering (The "Speed" Factor) You need a catalyst system where the Reductive Elimination (RE) of the product is faster than the competing side reactions.
-
Recommendation: Use bulky biaryl phosphine ligands (e.g., XPhos, RuPhos ).
-
Mechanism:[2][3][4][5][6] The bulk facilitates the rapid ejection of the product (RE) immediately after trans-metalation, leaving no time for the metal to interact with the ortho-fluorine [4].
Caption: Figure 2. Kinetic control in cross-coupling. Bulky ligands (Green path) force rapid product release, preventing the metal center from engaging with the fluorine atom.
Module 4: Synthetic Planning ( Avoidance)
Q: My reaction turns black immediately upon adding base.
A: You are likely using a polar aprotic solvent (DMSO, DMF, NMP) with a base.
These solvents solvate cations (
Rule of Thumb:
-
Dangerous: DMF, DMSO +
or NaH. -
Safe: THF, Toluene, DCM, Ether.
-
If you must use polar conditions: Use the "Finkelstein Strategy" in reverse. If you need to displace a different halogen (e.g., Cl) while keeping F, ensure the nucleophile is "soft" (e.g., thiol, amine) and keep the temperature low.
References
-
Knochel, P., et al. (2021).[6][7] Directed regioselective ortho,ortho′-magnesiations of aromatics and heterocycles using sBu2Mg in toluene. Chemical Science.
-
Knochel, P., et al. (2011).[7] Regioselective functionalization of polyhalogenated aromatics and heterocycles via Li/Mg or Li/Zn transmetalation. Chemistry – A European Journal.
-
Bao, R. L.-Y., & Zhao, L. (2020). Transition-metal-catalyzed C-H functionalization of pyrazoles. Organic & Biomolecular Chemistry.
-
Buchwald, S. L., et al. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination (Context on Ligand Effects). Accounts of Chemical Research.
-
Lévesque, F., et al. (2022).[8] Continuous-flow synthesis of functionalized fluorinated pyrazoles. Journal of Flow Chemistry. (Demonstrates scale-up safety).
Sources
- 1. researchgate.net [researchgate.net]
- 2. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 3. mdpi.com [mdpi.com]
- 4. The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Directed regioselective ortho,ortho′-magnesiations of aromatics and heterocycles using sBu2Mg in toluene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Directed regioselective ortho,ortho′-magnesiations of aromatics and heterocycles using sBu2Mg in toluene - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Stability of C-Cl bond in chlorodifluoromethyl pyrazoles under basic conditions
Technical Support Hub: Chlorodifluoromethyl ( ) Pyrazole Chemistry
Topic: Stability & Reactivity of C-Cl Bond in Basic Media
Ticket ID: #CF2Cl-PYR-001 Status: Open Assigned Scientist: Senior Application Scientist, Fluorine Chemistry Div.
Introduction: The "Metastable" Challenge
Welcome to the technical support center. You are likely here because your chlorodifluoromethyl (
The Core Issue: The
This guide provides the diagnostic tools and protocols to control this reactivity—either to preserve the group during cross-couplings or to intentionally trigger its conversion.
Module 1: Diagnostic Workflow
Is your
Figure 1: Diagnostic logic flow for identifying C-Cl bond failure modes in basic media.
Module 2: Mechanistic Insight
Why does this bond break? Understanding the mechanism allows you to prevent it.
The Hydrolysis Pathway
The pyrazole ring is electron-withdrawing (EWG). This pulls electron density from the
Mechanism Steps:
-
Attack: Hydroxide (
) attacks the carbon. -
Elimination: Chloride (
) is a better leaving group than Fluoride ( ), but the tetrahedral intermediate is unstable. -
Collapse: Loss of HF leads to an acyl fluoride (
). -
Final Hydrolysis: The acyl fluoride rapidly hydrolyzes to the acid (
).
Figure 2: Step-wise hydrolysis mechanism of chlorodifluoromethyl pyrazoles in basic aqueous media.
Module 3: Experimental Protocols
Scenario A: Preserving the Bond (Suzuki Coupling)
Goal: Perform a Pd-catalyzed cross-coupling without hydrolyzing the
Protocol: Anhydrous Suzuki Coupling
-
Reagents:
-
Substrate: 1.0 equiv (e.g., 4-bromo-3-(chlorodifluoromethyl)-1-methyl-1H-pyrazole).
-
Boronic Acid: 1.2 – 1.5 equiv.
-
Base:
(finely ground, anhydrous) - 3.0 equiv. Avoid aqueous . -
Catalyst:
or /XPhos (typically 5 mol%). -
Solvent: 1,4-Dioxane (Anhydrous).
-
-
Procedure:
-
Charge an oven-dried vial with solid reagents.
-
Evacuate and backfill with Argon (x3).
-
Add anhydrous Dioxane via syringe.
-
Heat to 80–90 °C. Do not exceed 100 °C if possible.
-
Monitor by TLC/LCMS.
-
-
Why this works:
in dioxane provides sufficient basicity for transmetallation but lacks the high concentration of free hydroxide ions present in aqueous carbonate systems, preventing attack on the C-Cl bond.
Scenario B: Intentional Hydrolysis (Synthesis of Acid)
Goal: Convert
Protocol: Base-Mediated Hydrolysis
-
Reagents:
-
Substrate: 1.0 equiv.
-
Base: NaOH (10% aqueous solution, excess).
-
Solvent: THF or Methanol (1:1 ratio with aq. base).
-
-
Procedure:
-
Dissolve substrate in THF.
-
Add NaOH solution dropwise.
-
Heat to 60 °C for 2–4 hours.
-
Workup: Acidify carefully with HCl to pH 3. Extract with EtOAc.
-
-
Note: If using Methanol, you may transiently form the methyl ester, which will eventually hydrolyze to the acid.
Module 4: Troubleshooting FAQs
Q1: I used NaOEt in ethanol, and my product mass is +26 amu higher than expected. What happened?
A: You formed the ethyl ether (
-
Cause: Alkoxides are strong nucleophiles.[1] In the absence of water,
displaced the Chloride (or Fluoride) via an -like or addition-elimination mechanism. -
Fix: Switch to a non-nucleophilic base (e.g.,
, ) or a bulky base ( ) if elimination is not a risk (though can cause other radical issues).
Q2: Can I use
Q3: Is the
-
Recommendation: Use highly active precatalysts (e.g., BrettPhos Pd G4) that allow the reaction to run at lower temperatures (<80 °C) to outcompete the side reaction.
Summary Data Table: Base Compatibility
| Base Type | Example | Risk Level | Primary Side Reaction | Recommended Use |
| Hydroxide | NaOH, KOH | Critical | Hydrolysis to | Only for intentional degradation. |
| Alkoxide | NaOMe, NaOEt | High | Solvolysis to | Avoid in presence of alcohols. |
| Carbonate (Aq) | Moderate | Slow Hydrolysis | Acceptable at low temp (<60°C). | |
| Carbonate (Solid) | Low | Minimal | Standard couplings (keep dry). | |
| Phosphate | Very Low | None | Gold Standard for Suzuki. | |
| Fluoride | CsF | Negligible | None | Excellent alternative for labile groups. |
References
-
Synthesis of Difluoromethylpyrazoles via Hydrolysis
-
Base Selection in Suzuki Coupling
- Title: A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- Source: BenchChem Technical Guides.
-
Relevance: Establishes
and anhydrous conditions as superior for base-sensitive substrates.[4] -
URL:
-
Reactivity of Alkoxides (Solvolysis Risk)
-
General Pyrazole Chemistry & Stability
- Title: Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Deriv
- Source: International Journal of Pharmaceutical Sciences Review and Research.
- Relevance: Provides background on the electron-deficient nature of the pyrazole ring which activ
-
URL:
Sources
- 1. youtube.com [youtube.com]
- 2. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 3. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Optimization of cyclization yields for fluorinated hydrazonoyl halides
Status: Operational | Topic: Yield Optimization & Troubleshooting | Ticket: #F-HYD-CYC-001
Welcome to the Technical Support Center
Subject: Optimization of 1,3-Dipolar Cycloadditions for Fluorinated Nitrilimine Precursors.
User Profile: Medicinal Chemists, Process Chemists. Objective: Maximize yield and regioselectivity in the synthesis of fluorinated heterocycles (pyrazoles, triazoles) via hydrazonoyl halide precursors.
This guide addresses the specific instability and reactivity profiles introduced by fluorine substitution (e.g.,
Module 1: The Nitrilimine Interface (Mechanism & Kinetics)
The Core Challenge: Transient Stability
The critical intermediate in this transformation is the fluorinated nitrilimine . The presence of a perfluoroalkyl group (strong Electron Withdrawing Group, EWG) accelerates the dehydrohalogenation of the precursor but also alters the frontier molecular orbital (FMO) energies of the resulting 1,3-dipole.
Key Mechanistic Insights:
-
LUMO Lowering: The
group lowers the LUMO of the nitrilimine, making it highly reactive toward electron-rich dipolarophiles (inverse electron-demand character) but also susceptible to nucleophilic attack by the solvent or base. -
Dimerization Risk: High instantaneous concentration of the nitrilimine leads to head-to-tail dimerization (forming dihydrotetrazines), which is the primary cause of yield loss [1].
Visualizing the Pathway
The following diagram maps the kinetic competition between the desired cycloaddition and the fatal side reactions.
Figure 1: Kinetic competition in nitrilimine cycloaddition. The green path represents the desired [3+2] cycloaddition. The red path indicates the dimerization sink, prevalent when dipole concentration exceeds dipolarophile trapping rate.
Module 2: Reagent & Condition Optimization
Selection of the base and solvent is not merely about solubility; it dictates the rate of dipole generation versus the rate of consumption.
Base Selection Matrix
Fluorinated substrates are sensitive. Strong bases can lead to defluorination or degradation.
| Base System | Characteristics | Recommended For | Risk Factor |
| Triethylamine (TEA) | Standard, homogeneous. Fast dipole generation. | Electron-rich dipolarophiles (Enamines, Styrenes). | High Dimerization Risk. Requires slow addition (syringe pump). |
| Silver Carbonate ( | Heterogeneous, mild. Acts as a halogen scavenger. | Sensitive substrates; Regioselectivity control [2].[1][2][3][4] | Cost; Requires filtration. |
| Silver Oxide ( | Similar to carbonate but often more reactive. | Synthesis of trifluoromethyl pyrazoles from dicyanoalkenes [3].[5] | Oxidative side reactions possible.[6] |
| Inorganic Carbonates ( | Heterogeneous, slow release of dipole. | Large scale; Stable dipolarophiles. | Incomplete reaction if solvent is too dry/non-polar. |
Solvent Effects on Yield
-
Dioxane/Toluene: Preferred for thermal stability and reflux conditions. Non-polar solvents often suppress ionic side reactions.
-
Acetonitrile: Good for solubility but can participate in competitive nucleophilic attacks if the nitrilimine is extremely electrophilic.
-
Ionic Liquids: Emerging green media that can stabilize the transition state and improve regioselectivity [4].
Module 3: Troubleshooting Guides (FAQs)
Issue 1: "I am getting a major side product that looks like a dimer."
Diagnosis: The rate of nitrilimine generation (
-
Invert Addition Order: Do not add the dipolarophile to the hydrazonoyl halide. Instead, dissolve the dipolarophile and base in the flask, then add the hydrazonoyl halide solution slowly via syringe pump over 2–4 hours.
-
Dilution: Increase solvent volume to reduce the steady-state concentration of the nitrilimine.
-
Excess Dipolarophile: Use 2–5 equivalents of the alkene/alkyne to statistically favor the cross-reaction.
Issue 2: "The reaction works, but the regioselectivity is wrong (or a mix)."
Diagnosis: Fluorinated nitrilimines often exhibit different regiocontrol compared to phenyl analogs due to both steric bulk (
-
Switch Base to Silver: Silver salts (
) can coordinate with the halide/dipole complex, altering the transition state geometry and improving regioselectivity toward the exo-isomer or specific 1,3-disubstitution patterns [2, 5]. -
Temperature Control: Lower the temperature (
to RT). While slower, it favors the kinetically controlled product (often the desired regioisomer) over the thermodynamically stable mix.
Issue 3: "My yield is low (<30%) and I see unreacted starting material."
Diagnosis: The fluorinated hydrazonoyl halide might be hydrolyzing back to a hydrazide or the base is insufficient to promote elimination. Corrective Action:
-
Dry Solvents: Ensure solvents are anhydrous. Fluorinated nitrilimines are "water-hungry."
-
Activation: Add a catalytic amount of Lewis Acid (e.g.,
) or Fluoride source if using silyl-based reagents. Fluoride can catalyze the activation of the dipole [6].[7]
Decision Tree: Troubleshooting Logic
Figure 2: Diagnostic workflow for optimizing reaction outcomes.
Module 4: Standard Operating Protocol (SOP)
Protocol: Synthesis of 3-Trifluoromethyl-pyrazoles via Hydrazonoyl Chlorides.
Reagents:
-
Trifluoroacetohydrazonoyl chloride (1.0 equiv)
-
Dipolarophile (e.g., Styrene, Enamine) (1.5 – 3.0 equiv)
-
Triethylamine (1.2 equiv) OR
(1.0 equiv) -
Solvent: Anhydrous Toluene or DCM.
Step-by-Step:
-
Preparation: Flame-dry a 2-neck round bottom flask under Argon.
-
Charge: Add the Dipolarophile and Base (TEA) to the flask containing the solvent. Stir at room temperature.
-
Note: If using
, wrap the flask in foil to protect from light.
-
-
Addition (Critical Step): Dissolve the Hydrazonoyl Chloride in a minimal amount of solvent. Draw into a syringe.
-
Slow Infusion: Add the chloride solution to the stirring mixture dropwise over a period of 2–4 hours using a syringe pump.
-
Why? This keeps the concentration of the nitrilimine low, forcing it to react with the excess dipolarophile rather than itself.
-
-
Monitoring: Monitor by
F NMR (shift usually changes from ~ -65 ppm to ~ -62 ppm for pyrazoles) and TLC. -
Workup: Filter off salts (TEA-HCl or AgCl). Wash filtrate with water (to remove traces of base/hydrazide). Dry over
and concentrate. -
Purification: Silica gel chromatography. Fluorinated compounds often streak; add 1% TEA to the eluent if necessary.
References
-
Mawhinney, R. C., Muchall, H. M., & Peslherbe, G. H. (2005).[8] A computational study of the 1,3-dipolar cycloaddition reaction mechanism for nitrilimines. Canadian Journal of Chemistry, 83(9), 1615-1625. Link
-
Zhang, N., Ma, H., Cheung, C. W., Zhang, F. G., Jasiński, M., Ma, J. A., & Nie, J. (2023). Regioselective [3 + 2] cycloaddition of di/trifluoromethylated hydrazonoyl chlorides with fluorinated nitroalkenes: a facile access to 3-di/trifluoroalkyl-5-fluoropyrazoles.[4] Organic & Biomolecular Chemistry, 21, 5040-5045.[4] Link
-
Li, M., et al. (2021). Dual Incorporation of Trifluoromethyl and Cyano Groups into Pyrazole Pharmacophores via Silver-Catalyzed Cycloaddition Reaction.[5] CCS Chemistry. Link
-
Jasiński, M. (2015). In situ generation of nitrilimines from hydrazonoyl chlorides in ionic liquids. Journal of Fluorine Chemistry. Link
-
Molteni, G., & Ponti, A. (2017).[9] The Nitrilimine–Alkene Cycloaddition Regioselectivity Rationalized by Density Functional Theory Reactivity Indices. Molecules, 22(2), 202.[9] Link
-
Sengoden, M., & Punna, S. (2021). How the Lewis Base F– Catalyzes the 1,3-Dipolar Cycloaddition between Carbon Dioxide and Nitrilimines.[7] The Journal of Organic Chemistry, 86(5). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. The Nitrilimine–Alkene Cycloaddition Regioselectivity Rationalized by Density Functional Theory Reactivity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. The Nitrilimine-Alkene Cycloaddition Regioselectivity Rationalized by Density Functional Theory Reactivity Indices - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting radical dimerization in chlorodifluoromethylation reactions
Technical Support Center: Chlorodifluoromethylation ( ) & Radical Dimerization
Ticket ID: #CF2Cl-DIMER-001 Subject: Troubleshooting Radical Dimerization in Chlorodifluoromethylation Reactions Assigned Specialist: Senior Application Scientist (Process Chemistry Division)
Executive Summary & Diagnostic Workflow
The Issue:
You are attempting to introduce a chlorodifluoromethyl group (
The Mechanism of Failure:
The chlorodifluoromethyl radical (
Diagnostic Logic: Is it Dimerization?
Before altering conditions, confirm the failure mode using this logic flow.
Figure 1: Diagnostic decision tree for identifying the specific mode of radical failure in chlorodifluoromethylation.
Module 1: Kinetic Control (Suppressing Primary Dimerization)
If your primary byproduct is the reagent dimer (
The Theory of Flux
Radical dimerization is a second-order process, meaning its rate quadruples if the radical concentration doubles. Substrate addition is first-order with respect to the radical. Therefore, keeping the radical concentration low (steady-state) favors the cross-coupling over dimerization.
Protocol A: Continuous Flow / Syringe Pump Addition
Applicability: Thermal or Chemical Oxidation methods (e.g., using Peroxides or Sulfinates).
-
Preparation: Dissolve the radical precursor (e.g., Sodium chlorodifluoroacetate or
) in the minimum amount of solvent required for solubility. -
Setup: Load this solution into a gas-tight syringe (Hamilton or similar).
-
Execution:
-
Standard addition rate: 0.1 equivalents per minute relative to substrate.
-
Maintain substrate concentration high (0.5 M to 1.0 M) in the reaction vessel.
-
-
Validation: Monitor the disappearance of substrate vs. appearance of dimer by GC-MS every 30 minutes.
Protocol B: Photon Flux Attenuation
Applicability: Photoredox Catalysis (e.g., Ir/Ru/Organic dyes). Insight: In photoredox, the rate of radical generation is directly proportional to photon flux.
-
Step-Down Intensity: If using high-power LEDs (e.g., Kessil lamps), reduce intensity to 50% or move the light source 5-10 cm further away.
-
Pulse-Width Modulation (PWM): If available, pulse the light (e.g., 10 seconds ON, 30 seconds OFF). This allows the "standing crop" of radicals to react with the substrate before a new batch is generated, preventing accumulation.
Module 2: Reagent Selection & Activation
Not all
| Reagent | Activation Mode | Radical Release Rate | Risk of Dimerization | Recommended For |
| Photoredox / Thermal | Slow/Controlled | Low | Electron-rich arenes/heterocycles [1]. | |
| ATRA / Photoredox | Fast ( | High | Unactivated alkenes (requires excess alkene) [2]. | |
| Reductive (Metal) | Medium | Medium | Electrophilic substrates (via radical-polar crossover). | |
| Oxidative | Fast | High | Bioconjugation / Late-stage functionalization. |
Technical Recommendation: For high-value substrates where dimerization is catastrophic, switch to Chlorodifluoroacetic Anhydride + Pyridine N-Oxide (The MacMillan/Stephenson approach). This system relies on a complex redox trigger that releases radicals more slowly than sulfinate extrusion [1].
Module 3: Catalytic Tuning (The "Trap")
If you observe relayed radical dimerization (the substrate adds
Scenario: Copper-Catalyzed Chlorodifluoromethylation. Mechanism: The reaction requires a Cu(II) species to trap the carbon-centered radical and facilitate halide/group transfer.
The Ligand Effect
Ligands control the "bite" of the metal center.
-
Problem: Bipyridine (bpy) ligands often form stable complexes that are slow to trap the relayed alkyl radical. This long lifetime allows the alkyl radical to diffuse and dimerize [3].
-
Solution: Switch to tridentate ligands like Terpyridine (terpy) or bulky phenanthrolines. These increase the steric bulk and often accelerate the radical capture/reductive elimination step, preventing the radical from escaping the solvent cage to dimerize.
Figure 2: Impact of ligand selection on the fate of the relayed radical intermediate.
Frequently Asked Questions (FAQ)
Q: I see the
-
Fix 1: Switch to deuterated solvents (e.g.,
) to slow down abstraction (Kinetic Isotope Effect). -
Fix 2: Ensure your solvent is anhydrous and free of easily abstractable hydrogens (avoid THF or ethers; prefer Acetonitrile or DCM).
Q: Can I use excess substrate to stop dimerization? A: Yes. If your substrate is cheap (e.g., a simple olefin), using 3-5 equivalents forces the pseudo-first-order kinetics to dominate the second-order dimerization. If your substrate is precious, use the Inverse Addition technique: slowly add the radical precursor to the substrate.
Q: How do I remove the
Q: My reaction works for electron-rich alkenes but fails (dimerizes) for electron-deficient ones.
A: The
-
Fix: You need a Polarity Reversal (Umpolung) strategy or a catalyst that turns the radical into a nucleophilic species (e.g., via Ni-catalysis) [4].
References
-
Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)Arene Diversification. Source: National Institutes of Health (PMC). URL:[Link]
-
Chloro, Difluoromethylation and Chloro, Carbomethoxydifluoromethylation: Reaction of Radicals Derived from RfSO2Cl with Unactivated Alkenes. Source: Journal of Organic Chemistry (ACS).[1] URL:[Link]
-
Copper-catalyzed carbo-difluoromethylation of alkenes via radical relay. Source: Nature Communications (via NIH). URL:[Link]
-
Late-stage difluoromethylation: concepts, developments and perspective. Source: Chemical Society Reviews (RSC). URL:[Link]
Validation & Comparative
13C NMR coupling constants of C-F bonds in fluorinated pyrazoles
Structural Elucidation of Fluorinated Pyrazoles: A Comparative Guide to C- F Coupling Constants
Executive Summary
Audience: Medicinal Chemists, NMR Spectroscopists, and Structural Biologists.
Purpose: To provide a definitive framework for distinguishing fluorinated pyrazole regioisomers using
Fluorinated pyrazoles are ubiquitous in modern drug discovery (e.g., Celecoxib, specialized agrochemicals) due to their metabolic stability and modulation of lipophilicity. However, distinguishing between regioisomers—specifically 3-fluoro vs. 5-fluoro derivatives—remains a persistent analytical challenge due to tautomerism and subtle electronic differences.
This guide moves beyond basic chemical shifts, utilizing the magnitude and topology of C-F spin-spin coupling constants (
Part 1: The Physics of C-F Coupling in Pyrazoles
To interpret the data correctly, one must understand the transmission mechanism. Unlike proton coupling, C-F coupling is transmitted efficiently through the
The Coupling Hierarchy
The magnitude of the coupling constant (
- (One-bond): The "anchor" signal. Massive splitting (typically >200 Hz).
- (Geminal): Two bonds away.[1] Highly sensitive to ring geometry and adjacent heteroatoms (~15–40 Hz).
- (Vicinal): Three bonds away.[1] Often distinctively different between C3 and C5 positions due to the nitrogen lone pair effect (~2–15 Hz).
- (Long-range): Usually small (<3 Hz) but diagnostic for confirming ring integrity.
Visualization: The Coupling Pathway
The following diagram illustrates the transmission of spin information in a generic N-alkylated fluoropyrazole.
Caption: Schematic representation of spin-spin coupling transmission in fluoropyrazoles. Note that the nitrogen lone pair (specifically at N2) can modulate the magnitude of adjacent coupling constants.
Part 2: Comparative Analysis of Regioisomers
This section objectively compares the NMR signatures of the three primary monofluorinated pyrazole isomers. The data below represents typical ranges derived from solution-state
Table 1: Diagnostic Coupling Constants (Hz) for Monofluorinated Pyrazoles
| Parameter | 4-Fluoro Pyrazole | 3-Fluoro Pyrazole (N-alkyl) | 5-Fluoro Pyrazole (N-alkyl) |
| 245 – 255 Hz | 240 – 250 Hz | 240 – 250 Hz | |
| ~20 – 30 Hz (C3/C5) | ~15 – 25 Hz (C4) | ~15 – 25 Hz (C4) | |
| N/A (Symmetric) | ~5 – 10 Hz (C5) | ~2 – 5 Hz (C3) | |
| Differentiation Key | Symmetry in C3/C5 signals | Larger | Smaller |
Table 2: Trifluoromethyl ( ) Group Comparison
Trifluoromethyl groups are common bioisosteres. Their coupling values are distinct from direct C-F bonds.
| Parameter | 4-Trifluoromethyl | 3/5-Trifluoromethyl |
| 265 – 275 Hz | 265 – 275 Hz | |
| ~30 – 35 Hz (C4) | ~30 – 40 Hz (C3/C5) | |
| ~3 – 5 Hz (C3/C5) | ~2 – 5 Hz (C4) |
Critical Insight: The "Lone Pair" Effect
The most reliable way to distinguish a 3-fluoro-1-alkylpyrazole from a 5-fluoro-1-alkylpyrazole is the
-
3-F Isomer: The coupling path from F3 to C5 crosses the N2 atom (with a lone pair). This often results in a larger coupling constant (~10 Hz).
-
5-F Isomer: The coupling path from F5 to C3 crosses the N1 atom (bonded to alkyl group). This typically results in a smaller coupling constant (<5 Hz).
Part 3: Experimental Protocol
To obtain the high-resolution data necessary for these measurements, standard "quick" carbon scans are insufficient. The splitting of signals into doublets (d) or quartets (q) divides the signal-to-noise (S/N) ratio.
Workflow: Optimized C NMR for Fluorinated Heterocycles
-
Sample Preparation:
-
Concentration: High concentration is vital (30–50 mg/0.6 mL).
-
Solvent: DMSO-
is preferred over CDCl for pyrazoles to minimize line broadening caused by tautomeric exchange (if N-H is present) and to improve solubility of polar derivatives.
-
-
Acquisition Parameters:
-
Pulse Sequence: Standard zgpg30 (power-gated proton decoupling).
-
Spectral Width: Ensure range covers 100–170 ppm (aromatic) and 110–130 ppm (CF
region). -
Relaxation Delay (D1): Set to 2.0–3.0 seconds. Fluorinated carbons have long
relaxation times; insufficient delay leads to signal loss. -
Scans (NS): Minimum 1024 scans. (Remember: A doublet splits signal intensity by 50%; a quartet by 75%).
-
-
Advanced Technique:
F Decoupling (Optional but Recommended):-
If the multiplets are overlapping or ambiguous, run a
F-decoupled C spectrum (e.g., zgpg30 with O2 set to F frequency). -
Result: All C-F multiplets collapse into singlets. Comparing this with the coupled spectrum confirms which splittings are due to fluorine.
-
Protocol Visualization
Caption: Decision matrix for acquiring and processing NMR data for fluorinated pyrazoles.
Part 4: Case Study – Distinguishing N-Methyl Isomers
Scenario: You have synthesized a batch of N-methyl-fluoropyrazole. You need to determine if the methylation occurred at N1 (yielding the 3-fluoro isomer) or N2 (yielding the 5-fluoro isomer).
Experimental Data Interpretation:
-
Locate the C-F Carbon: Look for the doublet with
Hz around 150–160 ppm. -
Locate the Distal Carbon: Look for the ring carbon furthest from the fluorine.
-
Observation A: The distal carbon appears as a doublet with
Hz. -
Observation B: The distal carbon appears as a singlet or a very small doublet (
Hz).
-
References
-
Doddrell, D., et al. (1976). "
C Nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on C– F coupling constants." Journal of the Chemical Society, Perkin Transactions 2. -
Emsley, J. W., Phillips, L., & Wray, V. (1976).[2] "Fluorine Coupling Constants." Progress in Nuclear Magnetic Resonance Spectroscopy.
-
Reich, H. J. (2017).[3] "NMR Spectroscopy –
C NMR Coupling Constants." University of Wisconsin-Madison. - Begtrup, M., et al. (1993). " C NMR of Pyrazoles." Magnetic Resonance in Chemistry. (Standard reference for pyrazole shifts).
-
Golovanova, N. I., et al. (2010). "
C NMR spectra of 4-hydroxymethylpyrazoles." Russian Journal of General Chemistry.
Steric bulk comparison of CF2Cl vs CF3 groups in enzyme binding pockets
Topic: Steric Bulk & Mechanistic Comparison of
Executive Summary: The "Steric-Electronic" Trade-off
In the optimization of enzyme inhibitors, the trifluoromethyl group (
This guide analyzes the critical decision matrix between these two functionalities. While
Part 1: Physicochemical Profiling
To make an informed substitution, one must quantify the physical differences. The
Table 1: Comparative Physicochemical Metrics
| Property | Trifluoromethyl ( | Chlorodifluoromethyl ( | Impact on Binding |
| Van der Waals Volume | ~42.6 ų | ~50.5 ų | |
| Bond Length (C–X) | 1.35 Å (C–F) | 1.77 Å (C–Cl) | The C–Cl bond extends the ligand's reach by ~0.4 Å, potentially causing steric clashes or deepening contact. |
| Lipophilicity (Hansch | +0.88 | ~+1.25 | |
| Electronic Effect ( | 0.42 (Strong EWG) | 0.40 (Strong EWG) | Similar inductive withdrawal; both deactivate the parent scaffold electronically. |
| Halogen Bond Potential | Negligible | High (Strong | The primary differentiator. |
Analyst Note: The volume of
is roughly equivalent to an isopropyl group, whereasbridges the gap between isopropyl and tert-butyl in terms of bulk, but with a distinct vector bias due to the single long C–Cl bond.
Part 2: The Mechanistic Divergence
The Steric Asymmetry
The
-
Rotational Barrier: The barrier to rotation for
is higher. If the pocket cannot accommodate the specific vector of the Cl atom, the penalty is entropic (freezing the bond rotation) and enthalpic (steric clash). -
Implication:
is not a "drop-in" replacement for in shallow, spherical pockets. It requires a pocket with a distinct "hole" or flexibility to accept the protruding chlorine.
The "Super-Charged" Sigma Hole
This is the most powerful argument for using
-
Mechanism: Halogen bonding (XB) relies on a region of positive electrostatic potential (the
-hole) on the halogen atom, opposite the C–X bond. -
Fluorine's Limitation: Fluorine is too electronegative and holds its electrons too tightly to exhibit a significant
-hole. It rarely participates in halogen bonding.[1] -
The
Advantage: In a standard aryl chloride (Ar-Cl), the -hole is moderate. However, in , the two geminal fluorine atoms are strongly electron-withdrawing. They pull electron density away from the carbon and the attached chlorine. This depletion of electron density enhances the magnitude of the chlorine's -hole , making a significantly stronger halogen bond donor than a typical Ar-Cl.
Part 3: Strategic Decision Framework
Use the following logic flow to determine if a
Figure 1: Decision tree for evaluating the bioisosteric replacement of Trifluoromethyl with Chlorodifluoromethyl groups.
Part 4: Case Study - Asciminib (ABL1 Inhibitor)
The development of Asciminib provides the definitive proof-of-concept for this substitution.
-
Context: Researchers targeted the myristoyl binding pocket of the BCR-ABL1 tyrosine kinase.
-
The Swap: A
group was replaced with . -
Result:
-
Binding Energy: The
analog demonstrated a complex formation energy of -10.4 kJ/mol via a specific interaction with a backbone carbonyl oxygen. -
Comparison: The
analog showed only -1.6 kJ/mol interaction energy at the same position.[2] -
Mechanism: The chlorine atom in the
group formed a highly directional halogen bond (angle 172°) with the carbonyl oxygen. The group, lacking the -hole, could only interact via weak van der Waals forces.
-
-
Takeaway: The steric cost of the larger Cl atom was "paid for" by the significant enthalpic gain from the halogen bond.
Part 5: Experimental Validation Protocol
To validate the efficacy of a
Synthesis: Radical Difluorochlorination
-
Substrate: Start with the corresponding aryl boronic acid or carboxylic acid.
-
Reagents: Use sodium chlorodifluoroacetate (
) in the presence of a copper catalyst (CuI) and phenanthroline ligand. -
Conditions: High temperature (
) decarboxylation generates the carbene or radical species that inserts/couples. -
Purification:
compounds are highly lipophilic; use non-polar mobile phases (Hexane/EtOAc).
Validation Workflow
Figure 2: Experimental workflow for validating the halogen bonding contribution of the CF2Cl moiety.
-
Step 1 (Thermodynamics): Use Isothermal Titration Calorimetry (ITC). A successful
substitution driven by halogen bonding should show a more favorable Enthalpy ( ) compared to the parent, potentially at the cost of Entropy ( ) due to the restricted rotation of the Cl vector. -
Step 2 (Structural): Obtain a co-crystal structure. Look for the "XB Signature":
-
Distance
Sum of vdW radii ( Å). -
Angle
(Linearity is key for XB).
-
References
-
Principles and Applic
Moieties as Unconventional Halogen Bond Donors. Source: Journal of Medicinal Chemistry (via NIH/PubMed) Significance: Defines the "sigma hole enhancement" effect in groups and details the Asciminib case study. [Link] -
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Source: MDPI Pharmaceuticals Significance: Provides comparative lipophilicity and steric data for fluorinated groups. [Link]
-
Halogen Bonding in Biological Molecules. Source: Proceedings of the National Academy of Sciences (PNAS) Significance: Foundational text on the geometry and energetics of Carbonyl-Halogen interactions in proteins. [Link]
-
Taft Steric Parameters and Physicochemical Constants. Source: Wikipedia / Physical Organic Chemistry Data Significance: Source for standard Taft
and Hansch parameter definitions used in the comparative table. [Link]
Sources
Safety Operating Guide
Navigating the Disposal of 3-(chlorodifluoromethyl)-1H-pyrazole: A Guide for Laboratory Professionals
It is imperative that this guidance supplements, and does not replace, your institution's specific waste disposal protocols. Always consult with your Environmental Health and Safety (EHS) department for definitive procedures.
Hazard Assessment and Waste Characterization
The first and most critical step in the proper disposal of any chemical is a thorough understanding of its potential hazards. The molecular structure of 3-(chlorodifluoromethyl)-1H-pyrazole, featuring a pyrazole ring and a chlorodifluoromethyl group, suggests that it should be treated as a hazardous substance. Pyrazole and its derivatives are known to be biologically active, and the presence of halogens necessitates careful handling and disposal to prevent environmental contamination.[2][3]
As a halogenated organic compound, 3-(chlorodifluoromethyl)-1H-pyrazole falls under specific waste categories defined by regulatory bodies such as the U.S. Environmental Protection Agency (EPA).[4][5][6]
Key Hazard Considerations:
-
Toxicity: While specific toxicity data for 3-(chlorodifluoromethyl)-1H-pyrazole is limited, related pyrazole compounds can exhibit toxic properties.[7]
-
Environmental Persistence: Halogenated organic compounds can be persistent in the environment and require specific disposal methods to ensure their complete destruction.
-
Reactivity: The reactivity of this compound with other chemicals should be considered to prevent dangerous reactions in waste containers. Avoid mixing with strong acids, bases, or oxidizing agents unless a specific neutralization protocol has been approved by your EHS department.[8]
| Hazard Classification | Description | Primary Disposal Concern |
| Halogenated Organic Compound | Contains carbon-halogen bonds (C-Cl, C-F).[4][9] | Requires high-temperature incineration to prevent the formation of toxic byproducts.[10][11][12] |
| Pyrazole Derivative | Contains the pyrazole heterocyclic ring.[2][3] | Potential biological activity and unknown long-term environmental effects. |
| Uncharacterized Toxicity | Specific toxicological data is not widely available. | A precautionary approach is necessary, treating the compound as potentially harmful. |
Personal Protective Equipment (PPE) and Handling
Prior to handling 3-(chlorodifluoromethyl)-1H-pyrazole for disposal, it is essential to be equipped with the appropriate personal protective equipment (PPE).
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[11]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Gloves must be inspected prior to use and replaced if any signs of degradation are observed.[11]
-
Body Protection: A lab coat or chemical-resistant apron is required. For larger quantities or in the event of a spill, chemical-resistant coveralls may be necessary.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[13]
All handling of 3-(chlorodifluoromethyl)-1H-pyrazole should be conducted in a well-ventilated area, preferably within a chemical fume hood.[11][13]
Step-by-Step Disposal Protocol
The primary and recommended disposal method for 3-(chlorodifluoromethyl)-1H-pyrazole is to consign all waste containing this compound to a licensed hazardous waste disposal contractor through your institution's EHS department.[1] In-laboratory treatment is strongly discouraged due to the potential for hazardous reactions and incomplete degradation.
Step 1: Waste Segregation
Proper segregation of chemical waste is crucial to prevent accidental mixing of incompatible substances.
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for halogenated organic waste.[4] This container should be made of a material compatible with the chemical (e.g., glass or polyethylene).
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "3-(chlorodifluoromethyl)-1H-pyrazole," and the approximate quantity.
Step 2: Waste Collection
-
Solid Waste: If the compound is a solid, carefully transfer it to the designated halogenated organic solid waste container. Avoid creating dust.[11]
-
Liquid Waste: If the compound is in solution, transfer the liquid to the designated halogenated organic liquid waste container. Use a funnel to prevent spills.
-
Contaminated Materials: Any materials that have come into contact with 3-(chlorodifluoromethyl)-1H-pyrazole, such as pipette tips, gloves, and weighing paper, should be considered contaminated and disposed of in the solid halogenated organic waste container.
Step 3: Container Management
-
Keep Containers Closed: Waste containers must be kept tightly sealed when not in use to prevent the release of vapors.
-
Secondary Containment: Liquid waste containers should be stored in secondary containment to prevent spills from spreading.
-
Storage Location: Store waste containers in a designated, well-ventilated satellite accumulation area away from heat and ignition sources.
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup.
-
Documentation: Complete any necessary waste disposal forms or logs as required by your institution.
Emergency Procedures
In the event of a spill or exposure, immediate action is necessary.
-
Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container and label it as hazardous waste.
-
For large spills, evacuate the area and contact your institution's emergency response team.
-
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[13][14]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[13][14]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[13][14]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of 3-(chlorodifluoromethyl)-1H-pyrazole.
Conclusion
The responsible disposal of 3-(chlorodifluoromethyl)-1H-pyrazole is not merely a matter of regulatory compliance; it is a fundamental aspect of safe and ethical scientific research. By adhering to the principles of hazard assessment, proper handling, and stringent waste management protocols, researchers can minimize risks to themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS professionals to ensure that your disposal practices align with all applicable regulations.
References
- BenchChem. Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole.
- U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Fisher Scientific. SAFETY DATA SHEET - 3-(Trifluoromethyl)-1H-pyrazole.
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
- Bucknell University. HAZARDOUS WASTE SEGREGATION.
- Unknown Source. Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
- eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- CompTox Chemicals Dashboard. 3-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole - Related Substances.
- Cole-Parmer. Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97%.
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 1-(difluoromethyl)-1H-pyrazole.
- Sigma-Aldrich. SAFETY DATA SHEET.
- CymitQuimica. Safety Data Sheet.
- California Code of Regulations. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound...
- Fisher Scientific. SAFETY DATA SHEET - 1H-Pyrazole.
- Dartmouth College. Hazardous Waste Disposal Guide.
- Royal Society of Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- European Chemicals Agency. Guidance on Information Requirements and Chemical Safety Assessment.
- ResearchGate. (PDF) Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent.
- European Chemicals Agency. Substance Information - Pyrazole.
- European Chemicals Agency. Practical Guides.
- European Chemicals Agency. Understanding Waste Framework Directive.
- European Chemicals Agency. Pyrazole - Substance Information.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bucknell.edu [bucknell.edu]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. View Document - California Code of Regulations [govt.westlaw.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. uakron.edu [uakron.edu]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. chemicalbook.com [chemicalbook.com]
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- 14. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
